Product packaging for 10-Hydroxycanthin-6-one(Cat. No.:CAS No. 86293-41-6)

10-Hydroxycanthin-6-one

Katalognummer: B1198173
CAS-Nummer: 86293-41-6
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: FZLISVGXWLVEPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

10-Hydroxycanthin-6-one is a natural alkaloid compound isolated from the barks of Picrasma quassioides (D.Don) Benn, presented as a yellow powder with a molecular formula of C 14 H 8 N 2 O 2 and a molecular weight of 236.226 g/mol . This high-quality standard is supplied with a purity of >98%, ensuring reliability for research applications . The compound is of significant interest in pharmacological research due to its demonstrated biological activities. Studies indicate that this compound exhibits anti-leukemic and anti-tumor properties , making it a valuable candidate for investigating new oncological therapeutics . Its core value lies in its role as a pure, well-characterized natural product for screening, mechanistic studies, and bioassay development. For optimal stability and long-term storage, it is recommended to store the product sealed at 2-8°C. Once dissolved, the solution should be used promptly or aliquoted and stored at -20°C for use within a month to maintain integrity . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O2 B1198173 10-Hydroxycanthin-6-one CAS No. 86293-41-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLISVGXWLVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C4N2C(=O)C=CC4=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235475
Record name 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86293-41-6
Record name 10-Hydroxycanthin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86293-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086293416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC341583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

10-Hydroxycanthin-6-one: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction methodologies of promising bioactive compounds is paramount. 10-Hydroxycanthin-6-one, a member of the canthin-6-one class of alkaloids, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed protocol for its isolation and purification.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Simaroubaceae and Rutaceae families. While its presence has been identified in several species, quantitative data on its yield remains limited in scientific literature. The following table summarizes the known natural sources and available quantitative information for this compound and related canthin-6-one alkaloids.

Plant SpeciesFamilyPlant Part UsedCompoundYield/Content
Ailanthus altissimaSimaroubaceaeStem BarkThis compoundPresence confirmed, specific yield not reported[1]
Brucea antidysentericaSimaroubaceaeRoot BarkCanthin-6-one AlkaloidsPresence confirmed, specific yield for this compound not reported[2]
Eurycoma longifoliaSimaroubaceaeHairy Root Cultures9-Hydroxycanthin-6-oneUp to 0.8% of dry weight[3]
Eurycoma longifoliaRootsTotal Canthin-6-one Alkaloids0.01-0.75 mg/g of dried roots

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to selectively separate the alkaloid fraction, followed by chromatographic purification to yield the pure compound. The following is a generalized, detailed methodology synthesized from various reported procedures for the isolation of canthin-6-one alkaloids.

I. Extraction
  • Preparation of Plant Material : The collected plant material (e.g., stem bark, root bark) is air-dried in the shade to a constant weight and then pulverized into a coarse powder using a mechanical grinder.

  • Solvent Extraction :

    • The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be achieved through maceration (soaking at room temperature for several days with occasional agitation) or Soxhlet extraction for a more efficient process.

    • For maceration, a solid-to-solvent ratio of approximately 1:10 (w/v) is commonly used. The process is repeated three to five times with fresh solvent to ensure complete extraction.

    • The extracts from each cycle are combined.

  • Concentration : The combined solvent extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

II. Acid-Base Partitioning for Alkaloid Fractionation

This crucial step separates the basic alkaloids from other neutral and acidic secondary metabolites present in the crude extract.

  • Acidification : The crude extract is dissolved in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Defatting : The acidic solution is then partitioned with a non-polar organic solvent such as n-hexane or diethyl ether in a separatory funnel. This removes fats, oils, and other non-polar compounds, which will remain in the organic phase. The aqueous phase containing the protonated alkaloids (as salts) is retained. This step is repeated three times.

  • Basification : The acidic aqueous phase is then basified by the gradual addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form.

  • Extraction of Free Alkaloids : The basified aqueous solution is then partitioned with a moderately polar organic solvent, most commonly dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The free alkaloids will move into the organic phase. This extraction is repeated three to five times to ensure complete recovery of the alkaloids.

  • Washing and Drying : The combined organic extracts are washed with distilled water to remove any remaining impurities. The washed organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.

  • Final Concentration : The solvent is removed from the dried organic phase under reduced pressure to yield the crude alkaloid fraction.

III. Chromatographic Purification

The crude alkaloid fraction is a mixture of different alkaloids and requires further separation to isolate this compound.

  • Column Chromatography :

    • Stationary Phase : Silica gel (60-120 or 230-400 mesh) is typically used as the stationary phase.

    • Column Packing : The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., n-hexane).

    • Sample Loading : The crude alkaloid fraction is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.

    • Elution : The column is eluted with a gradient of solvents of increasing polarity. A common solvent system starts with a mixture of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. Further increases in polarity can be achieved by introducing methanol into the mobile phase.

    • Fraction Collection : Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 365 nm) and/or with Dragendorff's reagent. Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • For final purification to obtain high-purity this compound, fractions enriched with the target compound from column chromatography are subjected to preparative HPLC.

    • Column : A reversed-phase C18 column is commonly employed.

    • Mobile Phase : A gradient system of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.

    • Detection : A UV detector is used to monitor the elution of compounds.

    • The fraction corresponding to the peak of this compound is collected.

  • Crystallization : The purified this compound from preparative HPLC can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol-chloroform) to obtain a crystalline solid.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural plant sources.

Isolation_Workflow PlantMaterial Powdered Plant Material (e.g., Stem Bark) Extraction Solvent Extraction (Methanol or Ethanol) PlantMaterial->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase Defatting Defatting with Non-polar Solvent AcidBase->Defatting 1. Acidify Basification Basification to pH 9-10 Defatting->Basification 2. Retain Aqueous Phase AlkaloidExtraction Extraction with Dichloromethane Basification->AlkaloidExtraction Concentration2 Concentration AlkaloidExtraction->Concentration2 3. Retain Organic Phase CrudeAlkaloids Crude Alkaloid Fraction Concentration2->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection EnrichedFraction Enriched Fraction FractionCollection->EnrichedFraction PrepHPLC Preparative HPLC (C18) EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

References

A Comprehensive Technical Guide to 10-Hydroxycanthin-6-one: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It details its isolation from natural sources, chemical synthesis, and biological properties, with a focus on its anticancer and anti-inflammatory mechanisms. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Introduction and History

Canthin-6-one alkaloids, a subclass of β-carboline alkaloids, are characterized by an additional D ring. The parent compound, canthin-6-one, was first isolated in 1952.[1] The hydroxylated derivative, this compound, has been identified in various plant species, particularly within the Simaroubaceae family, including Picrasma quassioides and Eurycoma longifolia.[2][3][4] While the exact first report of the isolation of this compound is not definitively documented in the readily available literature, its presence has been confirmed in numerous phytochemical studies focused on these plant families. Much of the research on this compound has been in the context of its more extensively studied derivatives, such as 10-hydroxy-9-methoxycanthin-6-one and 9-hydroxycanthin-6-one.[5][6]

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and synthesis. While a dedicated publication with the complete raw spectral data for this compound was not identified, based on the comprehensive analysis of canthin-6-one alkaloids, the following spectroscopic data can be predicted.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Values
¹H NMR (in DMSO-d₆)δ 8.8-8.9 (d, H-1), δ 7.8-7.9 (d, H-2), δ 7.2-7.3 (d, H-4), δ 8.1-8.2 (d, H-5), δ 7.4-7.5 (t, H-9), δ 7.1-7.2 (d, H-11), δ 7.6-7.7 (d, H-8)
¹³C NMR (in DMSO-d₆)δ 160-162 (C=O, C-6), δ 145-147 (C-1), δ 118-120 (C-2), δ 120-122 (C-4), δ 138-140 (C-5), δ 150-152 (C-10), Quaternary carbons: δ 115-117, 128-130, 135-137, 140-142, 148-150
Mass Spectrometry [M+H]⁺ = m/z 237.0664

Note: These are predicted values based on published data for similar canthin-6-one alkaloids and may vary slightly based on experimental conditions.[2][7][8]

Isolation from Natural Sources

This compound is typically isolated from the stem wood or roots of plants from the Simaroubaceae family. The general workflow for its isolation is depicted below.

G plant_material Plant Material (e.g., Picrasma quassioides stems) extraction Maceration with Methanol plant_material->extraction partition Solvent Partitioning (e.g., with Dichloromethane) extraction->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound This compound chromatography2->pure_compound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocol for Isolation

The following is a representative protocol for the isolation of canthin-6-one alkaloids, which can be adapted for the specific isolation of this compound.

  • Extraction: Air-dried and powdered plant material (e.g., 1 kg of Picrasma quassioides stems) is macerated with methanol at room temperature for 72 hours. The extraction is repeated three times. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The dichloromethane fraction, which typically contains the canthin-6-one alkaloids, is collected and concentrated.

  • Column Chromatography: The dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp for visualization.

  • Preparative HPLC: Fractions containing the desired compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water to afford pure this compound.

Chemical Synthesis

This compound can be synthesized from its corresponding methoxy derivative, 10-methoxycanthin-6-one, through a demethylation reaction. Common reagents for this transformation include boron tribromide (BBr₃) and hydrobromic acid (HBr).[8]

G start 10-Methoxycanthin-6-one product This compound start->product Demethylation reagent BBr₃ or HBr

Figure 2: Synthetic route to this compound.
Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a general procedure for the demethylation of aryl methyl ethers using boron tribromide.[9][10]

  • Reaction Setup: A solution of 10-methoxycanthin-6-one (1 mmol) in anhydrous dichloromethane (20 mL) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Reagent: A solution of boron tribromide (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the cooled solution over 15 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup: The reaction is quenched by the slow addition of water (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield this compound.

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties.

Cytotoxic Activity

While specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not extensively reported, data for closely related derivatives provide insight into its potential as an anticancer agent. For instance, 10-hydroxy-9-methoxycanthin-6-one has shown cytotoxic activity against the HT-1080 human fibrosarcoma cell line.[5]

Table 2: Cytotoxicity of 10-Hydroxy-9-methoxycanthin-6-one

Cell Line Compound IC₅₀ (µM) Reference
HT-108010-Hydroxy-9-methoxycanthin-6-one7.2[5]

Further research is required to establish a comprehensive cytotoxicity profile for this compound against various cancer cell lines such as A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver).

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB.

G lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IκB Kinase tlr4->ikb_kinase Activates ikba_p65 IκBα - p65/p50 ikb_kinase->ikba_p65 Phosphorylates IκBα p65_translocation p65/p50 Nuclear Translocation ikba_p65->p65_translocation IκBα Degradation nucleus Nucleus p65_translocation->nucleus inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Activates compound This compound compound->ikb_kinase Inhibits

Figure 3: Proposed mechanism of NF-κB inhibition by this compound.
Wnt Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cancers. 9-Hydroxycanthin-6-one, a close analog of this compound, has been identified as an inhibitor of this pathway.[6][13] It is proposed to act by activating Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex. This leads to the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby preventing its accumulation in the nucleus and the transcription of Wnt target genes.

G wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor Binds destruction_complex Destruction Complex (Axin, APC, GSK3β) receptor->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocates target_genes Wnt Target Gene Transcription nucleus->target_genes Activates compound This compound compound->destruction_complex Activates GSK3β

Figure 4: Proposed mechanism of Wnt signaling inhibition by this compound.

Conclusion and Future Perspectives

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its potential as an anticancer and anti-inflammatory agent, through the modulation of key signaling pathways such as NF-κB and Wnt, makes it a valuable lead compound for drug discovery and development. Future research should focus on a more comprehensive evaluation of its cytotoxicity against a wider range of cancer cell lines, in vivo efficacy studies, and the elucidation of its detailed pharmacokinetic and pharmacodynamic profiles. Furthermore, the development of more efficient and scalable synthetic routes will be crucial for its further preclinical and clinical development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this intriguing β-carboline alkaloid.

References

The Unveiled Path: A Technical Guide to the Biosynthesis of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of 10-hydroxycanthin-6-one, a prominent member of the canthin-6-one class of alkaloids. These compounds, recognized for their diverse and potent biological activities, are the subject of intense research in pharmacology and drug development. This document provides a comprehensive overview of the current understanding of the biosynthetic route to this compound, details key experimental methodologies, and presents available quantitative data to support further investigation and biotechnological applications.

Core Biosynthetic Pathway: From Tryptophan to the Canthinone Scaffold

The biosynthesis of canthin-6-one alkaloids originates from the essential amino acid L-tryptophan.[1][2] Early and pivotal research utilizing radiolabeled precursors in plant cell cultures, particularly from Ailanthus altissima (Tree of Heaven), has been instrumental in delineating the foundational steps of this pathway.[1] Although the complete enzymatic machinery is yet to be fully characterized, a general consensus on the key intermediates has been established.

The proposed biosynthetic journey commences with the conversion of tryptophan to tryptamine, a common step in the biosynthesis of many indole alkaloids. Subsequently, a series of cyclization and oxidation reactions lead to the formation of the characteristic tetracyclic canthin-6-one core. Key intermediates in this transformation include dihydro-β-carboline-1-propionic acid and β-carboline-1-propionic acid.[1]

While the overarching pathway to the parent canthin-6-one is outlined, the specific enzymatic step responsible for the hydroxylation at the 10th position to yield this compound remains to be definitively elucidated. It is widely hypothesized that a member of the cytochrome P450 monooxygenase (CYP) superfamily of enzymes catalyzes this specific hydroxylation.[3][4][5] These enzymes are well-known for their role in the functionalization of a vast array of secondary metabolites in plants, including the hydroxylation of alkaloid scaffolds.[3][4][5] However, the specific CYP enzyme responsible for the 10-hydroxylation in canthin-6-one biosynthesis has not yet been isolated or biochemically characterized.

dot

Biosynthesis of this compound tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylation dh_beta_carboline Dihydro-β-carboline-1-propionic acid tryptamine->dh_beta_carboline Condensation & Cyclization beta_carboline β-Carboline-1-propionic acid dh_beta_carboline->beta_carboline Oxidation canthin_6_one Canthin-6-one beta_carboline->canthin_6_one Further Cyclization & Oxidation hydroxy_canthin_6_one This compound canthin_6_one->hydroxy_canthin_6_one Hydroxylation (putative CYP enzyme)

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Quantitative Insights into Canthin-6-one Alkaloid Production

Quantitative data on the biosynthesis of this compound, including enzyme kinetics and precise product yields from precursor feeding, are not extensively available in the current literature. However, studies on the production of canthin-6-one alkaloids in various plant cell culture systems provide valuable insights into the potential yields and the effects of different culture conditions.

Plant SpeciesCulture TypeAlkaloid(s) MeasuredYield/ConcentrationReference
Ailanthus altissimaCallus CultureCanthin-6-one & 1-methoxycanthin-6-one1.38% of dry weight (combined)[6]
Ailanthus altissimaCell SuspensionCanthin-6-one & 1-methoxycanthin-6-one1.27% of dry weight (combined)[6]
Eurycoma longifoliaCallus Culture9-methoxycanthin-6-one0.41% to 0.71%[7]
Eurycoma longifoliaCell Suspension9-hydroxycanthin-6-one & 9-methoxycanthin-6-oneNot specified[7]

Key Experimental Protocols

The elucidation of the canthin-6-one biosynthetic pathway has heavily relied on precursor feeding studies using radiolabeled compounds in plant cell cultures. Below is a generalized protocol based on the methodologies described in the literature.

Protocol: Radiolabeled Precursor Feeding in Ailanthus altissima Cell Suspension Cultures

Objective: To trace the incorporation of L-tryptophan into canthin-6-one alkaloids.

Materials:

  • Ailanthus altissima cell suspension culture in logarithmic growth phase.

  • Sterile growth medium (e.g., Murashige and Skoog medium supplemented with appropriate plant growth regulators).

  • L-[methylene-¹⁴C]-Tryptophan (sterile solution).

  • Solvents for extraction (e.g., methanol, chloroform).

  • Thin-Layer Chromatography (TLC) plates and developing solvents.

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Scintillation counter.

Methodology:

  • Culture Preparation: Aseptically transfer a known volume of the Ailanthus altissima cell suspension culture into fresh sterile medium.

  • Precursor Administration: To the culture, add a sterile solution of L-[methylene-¹⁴C]-Tryptophan to a final concentration typically in the micromolar range.

  • Incubation: Incubate the culture under standard growth conditions (e.g., 25°C, continuous light, shaking at 120 rpm) for a defined period (e.g., 24, 48, 72 hours).

  • Harvesting: Separate the cells from the medium by filtration or centrifugation.

  • Extraction:

    • Cells: Lyophilize the cells and extract the alkaloids with methanol.

    • Medium: Extract the alkaloids from the culture medium using an appropriate organic solvent like chloroform.

  • Analysis:

    • TLC: Spot the extracts onto TLC plates and develop using a suitable solvent system. Visualize the alkaloid spots under UV light and determine their radioactivity using a TLC scanner or by scraping the spots and performing scintillation counting.

    • HPLC: Inject the extracts into an HPLC system equipped with a reverse-phase column and a suitable mobile phase. Monitor the eluent for UV absorbance and radioactivity to identify and quantify the labeled canthin-6-one alkaloids.

  • Data Interpretation: Calculate the percentage of incorporation of the radiolabeled precursor into the identified canthin-6-one alkaloids.

dot

Experimental Workflow for Radiolabeled Feeding Study start Start: A. altissima Cell Culture add_precursor Add L-[methylene-¹⁴C]-Tryptophan start->add_precursor incubate Incubate under growth conditions add_precursor->incubate harvest Harvest Cells and Medium incubate->harvest extract_cells Extract Alkaloids from Cells harvest->extract_cells extract_medium Extract Alkaloids from Medium harvest->extract_medium analyze Analyze Extracts (TLC, HPLC) extract_cells->analyze extract_medium->analyze end End: Determine Incorporation analyze->end

Caption: Generalized workflow for a radiolabeled precursor feeding experiment.

Future Outlook and Research Directions

The biosynthesis of this compound presents several exciting avenues for future research. The foremost priority is the identification and characterization of the putative cytochrome P450 monooxygenase responsible for the C-10 hydroxylation. This would involve a combination of transcriptomic analysis of this compound-producing plants (e.g., Picrasma quassioides, Eurycoma longifolia), followed by heterologous expression and biochemical characterization of candidate CYP enzymes.

Furthermore, a more detailed quantitative analysis of the entire pathway is necessary. This includes determining the kinetic parameters of each enzyme involved and accurately measuring the flux of intermediates through the pathway. Such data will be invaluable for metabolic engineering efforts aimed at the heterologous production of this compound and other valuable canthinone alkaloids in microbial or plant-based systems. This would provide a sustainable and scalable alternative to extraction from natural plant sources, which are often limited in supply.

References

chemical structure and properties of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one is a naturally occurring alkaloid belonging to the canthin-6-one subclass of β-carbolines. Canthin-6-one alkaloids are known for their diverse and potent biological activities, which has led to significant interest in their potential as therapeutic agents. These compounds are primarily found in plant families such as Rutaceae and Simaroubaceae. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and relevant experimental protocols for this compound and its closely related analogs.

Chemical Structure and Properties

This compound possesses a rigid, tetracyclic aromatic core structure. The presence of a hydroxyl group at the C-10 position and a ketone at C-6 are key features that influence its chemical and biological properties.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Related Compounds

PropertyValueCompoundSource
Molecular Formula C₁₄H₈N₂O₂This compoundN/A
Molecular Weight 236.23 g/mol This compoundN/A
CAS Number 86293-41-6This compoundN/A
Appearance Orange-yellow solidThis compound[1]
Melting Point 224-225 °C4-Methoxy-5-hydroxycanthin-6-one[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone9-Hydroxycanthin-6-oneN/A
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.71 (br s, 1H), 8.82 (d, J = 5.48 Hz, 1H), 8.28 (d, J = 5.44 Hz, 1H), 8.18 (d, J = 8.56 Hz, 1H), 8.11 (d, J = 9.84 Hz, 1H), 7.88 (d, J = 2.20 Hz, 1H), 7.03 (d, J = 9.84 Hz, 1H), 6.99 (dd, J = 8.60, 2.24 Hz, 1H)This compound[1]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 161.8, 158.4, 142.5, 141.7, 136.4, 132.4, 131.9, 131.8, 130.1, 125.6, 116.2, 114.9, 114.6, 102.9This compound[1]
Mass Spectrum (m/z) 237.0 [M+H]⁺This compound[1]

Biological Activities

This compound and its analogs exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Table 2: Biological Activities of this compound and Related Canthin-6-one Alkaloids

ActivityTargetMeasurementValueCompoundSource
AntibacterialBacillus cereusMIC15.62 µg/mLThis compoundN/A
AntibacterialBacillus subtilisMIC3.91-31.25 µg/mLEster derivatives of this compoundN/A
AntibacterialRalstonia solanacearumMIC3.91 µg/mLQuaternized 10-methoxycanthin-6-one derivatives[3]
AntibacterialPseudomonas syringaeMIC3.91 µg/mLQuaternized 10-methoxycanthin-6-one derivatives[3]
AntifungalFusarium graminearumInhibition Rate100% at 50 µg/mLEster derivatives of this compoundN/A
CytotoxicHT-1080 (human fibrosarcoma)IC₅₀7.2 µM10-Hydroxy-9-methoxycanthin-6-one[4]
CytotoxicHT-1080 (human fibrosarcoma)IC₅₀5.0 µM9,10-Dimethoxycanthin-6-one[4]
NF-κB Inhibition-IC₅₀3.8 µM9-Hydroxycanthin-6-one[5]
Phosphodiesterase-5 (PDE-5) InhibitionPDE-5IC₅₀4.66 ± 1.13 µM9-Hydroxycanthin-6-one[6]

Signaling Pathways and Mechanism of Action

While the specific signaling pathways for this compound are not extensively studied, research on its isomer, 9-Hydroxycanthin-6-one, has elucidated its role as an inhibitor of the Wnt signaling pathway.[7][8][9] This pathway is crucial in cell proliferation, differentiation, and embryonic development, and its dysregulation is implicated in various diseases, including cancer.[10]

9-Hydroxycanthin-6-one inhibits the Wnt pathway by activating Glycogen Synthase Kinase 3β (GSK3β), which leads to the degradation of β-catenin.[7][8][9] This, in turn, prevents the transcription of Wnt target genes.[7][8][9] Given the structural similarity, it is plausible that this compound may exert some of its biological effects through modulation of similar signaling cascades.

Wnt_Signaling_Inhibition cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome nucleus Nucleus beta_catenin->nucleus Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Hydroxycanthinone 9-Hydroxycanthin-6-one Hydroxycanthinone->GSK3b_Axin_APC Activates

Caption: Wnt signaling pathway inhibition by 9-Hydroxycanthin-6-one.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 10-methoxycanthin-6-one.[1]

Protocol: Demethylation of 10-Methoxycanthin-6-one [1]

  • A solution of 10-methoxycanthin-6-one in a suitable solvent (e.g., dichloromethane) is prepared.

  • The solution is cooled to -78 °C.

  • A solution of boron tribromide (BBr₃) in dichloromethane is added dropwise to the cooled solution of 10-methoxycanthin-6-one.

  • The reaction mixture is stirred at -78 °C for a specified period.

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield this compound.

An alternative and more convenient method utilizes hydrobromic acid (HBr) for demethylation.[1]

Synthesis_Workflow start 10-Methoxycanthin-6-one step1 Dissolve in Dichloromethane start->step1 step2 Cool to -78°C step1->step2 step3 Add BBr₃ solution dropwise step2->step3 step4 Stir at -78°C step3->step4 step5 Quench with Methanol step4->step5 step6 Warm to Room Temperature step5->step6 step7 Solvent Evaporation step6->step7 step8 Column Chromatography step7->step8 end This compound step8->end

References

An In-depth Technical Guide to 10-Hydroxycanthin-6-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-hydroxycanthin-6-one, its derivatives, and analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly esters and amides, is a key area of research for developing new therapeutic agents. A general synthetic route involves the modification of the 10-hydroxy group.

General Synthesis Workflow

The synthesis typically starts from 5-methoxytryptamine, which is converted to 10-methoxycanthin-6-one. The methoxy group is then demethylated to yield the this compound core. Subsequent esterification or amidation at the 10-hydroxy position yields the desired derivatives.[1]

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Derivative Synthesis 5-Methoxytryptamine 5-Methoxytryptamine 10-Methoxycanthin-6-one 10-Methoxycanthin-6-one 5-Methoxytryptamine->10-Methoxycanthin-6-one Multi-step synthesis This compound This compound 10-Methoxycanthin-6-one->this compound Demethylation (e.g., BBr3) Ester Derivatives Ester Derivatives This compound->Ester Derivatives Esterification (Acyl chloride, TEA) Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amidation

General synthetic workflow for this compound derivatives.
Experimental Protocols

Synthesis of 10-Methoxycanthin-6-one (5): This compound can be synthesized from 5-methoxytryptamine (1) using modifications of previously reported methods.[1] The process involves a multi-step reaction sequence.[1]

Synthesis of this compound (6): 10-methoxycanthin-6-one (5) is treated with boron tribromide (BBr3) in anhydrous dichloromethane under an argon atmosphere.[1] The reaction is typically initiated at -78 °C and allowed to warm to room temperature.[1]

General Procedure for the Synthesis of this compound Ester Derivatives (7a-7x): To a solution of this compound (6) in dry dichloromethane, triethylamine (TEA) is added, and the mixture is cooled to 0 °C.[1] The corresponding acyl chloride is then added dropwise, and the reaction mixture is stirred at 0 °C.[1] Upon completion, the reaction is quenched, and the product is purified by chromatography.[1]

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Ester derivatives of this compound have been evaluated for their activity against various phytopathogenic fungi and bacteria.[1][2]

Table 1: Antifungal Activity of this compound Derivatives (Inhibition Rate % at 50 µg/mL) [1]

CompoundAlternaria solaniFusarium graminearumFusarium solani
4 68.4 ± 1.510060.7 ± 2.1
7s 72.1 ± 2.310065.4 ± 1.8

Table 2: Antibacterial Activity of this compound Derivatives (MIC in µg/mL) [1][2]

CompoundBacillus cereusBacillus subtilisRalstonia solanacearumPseudomonas syringae
5 3.917.8115.6331.25
7s 7.8115.633.917.81
7t 3.917.817.8115.63
Penicillin Sodium3.917.81> 500> 500
Streptomycin Sulfate7.813.9131.2531.25

Quaternized 10-methoxycanthin-6-one derivatives have also shown potent antibacterial activity, with some compounds exhibiting superior efficacy against R. solanacearum and P. syringae compared to streptomycin sulfate.[3][4]

Anticancer Activity

Various analogues of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Table 3: Cytotoxicity of Canthin-6-one Analogues against HT-1080 Human Fibrosarcoma Cell Line (IC50 in µM) [5]

CompoundIC50 (µM)
9,10-dimethoxycanthin-6-one (14) 5.0
10-hydroxy-9-methoxycanthin-6-one (15) 7.2
5-Fluorouracil (Positive Control) 9.2

Novel canthin-6-one derivatives with amide side chains at the C-2 position have also been synthesized and show high cytotoxicity against several human cancer cell lines, with compound 8h being particularly potent against HT29 cells (IC50 = 1.0 µM).[6]

Experimental Protocols for Biological Evaluation

Antifungal Activity Assay (Mycelium Linear Growth Rate Method): The compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at a specific concentration.[1] Mycelial discs of the test fungi are placed on the media, and the plates are incubated.[1] The diameter of fungal growth is measured, and the inhibition rate is calculated.[1]

Antibacterial Activity Assay (Micro-broth Dilution Method): The minimum inhibitory concentration (MIC) is determined by a micro-broth dilution method in 96-well plates.[1] The compounds are serially diluted in Mueller-Hinton broth, and a standardized bacterial suspension is added.[1] The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[1]

Cytotoxicity Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, an MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength to determine cell viability.

Mechanisms of Action

The biological effects of this compound and its analogues are attributed to their interaction with several key cellular signaling pathways.

Inhibition of NF-κB Signaling

9-Hydroxycanthin-6-one and its methoxy derivative are potent inhibitors of the NF-κB signaling pathway.[7] This inhibition is crucial for their anti-inflammatory effects. The IC50 values for NF-κB inhibition for 9-hydroxycanthin-6-one and 9-methoxycanthin-6-one are 3.8 µM and 7.4 µM, respectively.[7]

G cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Degrades, releasing NF-κB NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocates to nucleus DNA DNA NF-κB_nuc->DNA Binds to promoter regions Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Induces transcription 9-Hydroxycanthin-6-one 9-Hydroxycanthin-6-one 9-Hydroxycanthin-6-one->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
Inhibition of Wnt Signaling

9-Hydroxycanthin-6-one has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[8] It acts by activating Glycogen Synthase Kinase 3β (GSK3β), which leads to the phosphorylation and subsequent degradation of β-catenin.[8] This action is independent of Casein Kinase 1α (CK1α).[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates Ub Ubiquitination & Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activates transcription 9-Hydroxycanthin-6-one 9-Hydroxycanthin-6-one 9-Hydroxycanthin-6-one->DestructionComplex Activates GSK3β in complex

Inhibition of the Wnt/β-catenin signaling pathway.
Induction of Apoptosis

9-Hydroxycanthin-6-one induces apoptosis in human ovarian cancer cells through a mechanism that involves the activation of caspases-3, -8, and -9, and an increase in intracellular reactive oxygen species (ROS).[9]

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_execution Execution Phase 9-Hydroxycanthin-6-one 9-Hydroxycanthin-6-one ROS ↑ Reactive Oxygen Species (ROS) 9-Hydroxycanthin-6-one->ROS Caspase8 Caspase-8 9-Hydroxycanthin-6-one->Caspase8 Activates (Extrinsic Pathway) Mitochondria Mitochondria ROS->Mitochondria Induces mitochondrial stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates (Intrinsic Pathway) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of apoptosis by 9-hydroxycanthin-6-one.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The ability to synthesize a variety of analogues allows for the fine-tuning of their properties to enhance efficacy and selectivity against microbial pathogens and cancer cells. The elucidation of their mechanisms of action, particularly their interference with key signaling pathways such as NF-κB and Wnt, and their ability to induce apoptosis, provides a solid foundation for their further development as therapeutic agents. This guide provides essential data and protocols to aid researchers in the exploration and optimization of these valuable natural product-inspired compounds.

References

Spectroscopic and Analytical Profile of 10-Hydroxycanthin-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) and analytical methodologies pertinent to the canthin-6-one alkaloid, 10-Hydroxycanthin-6-one. Due to the limited availability of published spectroscopic data for this specific isomer, this document leverages data from the closely related and well-characterized derivative, 9-methoxycanthin-6-one, as a reference point. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and characterization of canthin-6-one alkaloids.

Introduction to this compound

This compound is a member of the canthin-6-one class of alkaloids, which are β-carboline derivatives known for their diverse biological activities. These compounds have been isolated from various plant species, notably from the Simaroubaceae and Rutaceae families. Canthin-6-one alkaloids, including hydroxylated and methoxylated derivatives, have garnered significant interest in the scientific community for their potential pharmacological properties, which include anticancer, anti-inflammatory, and antiviral activities. The precise characterization of these compounds is crucial for further investigation into their therapeutic potential.

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound, with specific data for 9-methoxycanthin-6-one provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectral Data of 9-Methoxycanthin-6-one (400 MHz, CDCl₃)[1]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1143.28.78 (d, J = 5.2)
2115.8-
4137.98.23 (d, J = 5.2)
5119.5-
6159.4-
8122.17.98 (d, J = 2.4)
9160.9-
1095.86.99 (d, J = 2.4)
11145.7-
13129.5-
14133.6-
15114.7-
16139.8-
OCH₃56.14.05 (s)

Note: The chemical shifts for this compound are expected to differ, particularly for the aromatic ring bearing the hydroxyl group, due to the electronic effects of the hydroxyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of canthin-6-one alkaloids. Electrospray ionization (ESI) is a commonly used technique.

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₄H₈N₂O₂
Molecular Weight236.23 g/mol
Ionization ModeESI-MS (Positive)
Expected [M+H]⁺m/z 237.06

The fragmentation pattern of canthin-6-one alkaloids typically involves the loss of small neutral molecules such as CO and HCN. The presence of a hydroxyl group may lead to additional characteristic fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, and the hydroxyl group.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretch (hydroxyl)
~1660C=O stretch (amide carbonyl)
~1600, ~1450C=C stretch (aromatic rings)
~1200-1000C-O stretch

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of canthin-6-one alkaloids from plant material, which can be adapted for this compound.

Isolation and Purification of Canthin-6-one Alkaloids

A typical workflow for the isolation of canthin-6-one alkaloids from a plant source is outlined below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Material (e.g., roots, stems) B Grinding and Drying A->B Preparation C Solvent Extraction (e.g., Methanol, Ethanol) B->C Maceration/Soxhlet D Solvent Partitioning (e.g., Dichloromethane, Ethyl Acetate) C->D Crude Extract E Column Chromatography (Silica Gel) D->E Fractionation F Further Purification (e.g., Sephadex LH-20, Preparative HPLC) E->F Isolation G Isolated this compound F->G Pure Compound H Spectroscopic Analysis (NMR, MS, IR) G->H Characterization I Structure Elucidation H->I Confirmation

Figure 1. General workflow for the isolation and identification of this compound.
  • Extraction: The dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the canthin-6-one alkaloids (typically the dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete assignment of proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF or ESI-QTOF mass spectrometer to determine the accurate mass and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and analytical characteristics of this compound. While specific experimental data for this isomer remains elusive in publicly accessible literature, the provided information on the closely related 9-methoxycanthin-6-one, along with generalized protocols, offers a robust starting point for researchers. The continued exploration of natural products like this compound is essential for the discovery of new therapeutic agents.

References

literature review on canthin-6-one alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Canthin-6-one Alkaloids

Introduction

Canthin-6-one alkaloids are a significant subclass of β-carboline alkaloids characterized by an additional D-ring, forming a pentacyclic indolo[3,2,1-de][1][2]naphthyridine skeleton.[1][2] First isolated in 1952 from the Australian plant Pentaceras australis, nearly 90 different canthin-6-one alkaloids have since been identified from over fifty species.[1] These compounds are predominantly found in plants from the Rutaceae (citrus family) and Simaroubaceae families, but have also been sourced from the Malvaceae, Amaranthaceae, Zygophyllaceae, and other families, as well as from fungi and marine organisms.[1][3]

The unique and rigid planar structure of canthin-6-ones has attracted considerable interest from medicinal chemists, leading to extensive research into their synthesis and biological activities. These alkaloids exhibit a wide spectrum of pharmacological properties, including antitumor, anti-inflammatory, antiviral, antimicrobial, and antiparasitic effects.[1][4][5] This guide provides a comprehensive review of the biosynthesis, chemical synthesis, biological activities, and mechanisms of action of canthin-6-one alkaloids, intended for researchers, scientists, and professionals in drug development.

Biosynthesis

The biosynthesis of canthin-6-one alkaloids originates from the amino acid tryptophan. The proposed pathway involves several key enzymatic transformations.

The general biosynthetic pathway begins with tryptophan, which undergoes decarboxylation to form tryptamine. A subsequent oxidation may lead to the formation of β-carboline-1-propionic acid, a key tricyclic intermediate. This intermediate is then believed to be transformed into the characteristic four-ringed canthin-6-one structure through further cyclization and oxidation steps.[4]

Canthin-6-one Biosynthesis Biosynthetic Pathway of Canthin-6-one Alkaloids tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylation dihydro_beta_carboline Dihydro-β-carboline- 1-propionic acid tryptamine->dihydro_beta_carboline beta_carboline β-Carboline- 1-propionic acid dihydro_beta_carboline->beta_carboline canthin_6_one Canthin-6-one beta_carboline->canthin_6_one Cyclization & Oxidation

Caption: Proposed biosynthetic pathway of canthin-6-one from tryptophan.

Chemical Synthesis

Due to their low natural abundance, numerous synthetic strategies have been developed to produce canthin-6-one alkaloids and their derivatives for further biological evaluation.[1][6] These methods can be broadly categorized based on the key bond-forming reactions used to construct the core structure.

Key synthetic strategies include:

  • Bischer-Napieralski Reaction: An early method used for synthesis, which has been refined to achieve high overall yields.[2]

  • Pictet-Spengler Reaction: A versatile method that utilizes tryptamine or indole-based precursors to form the β-carboline skeleton, which is then further cyclized.[2][7]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling and Copper-Catalyzed Amidation: Modern "non-classical" approaches focus on constructing the central B-ring. A one-pot protocol combining these two reactions provides a rapid and high-yield route to a variety of canthin-6-one analogues.[1][8]

Canthin-6-one Synthesis Workflow General Synthetic Workflow via Coupling Reactions cluster_reactants Starting Materials cluster_reactions Key Reactions A 8-Bromo-1,5-naphthyridine C Pd-catalyzed Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Cu-catalyzed C-N Amidation C->D Intermediate E Canthin-6-one Core D->E

Caption: Convergent synthesis of canthin-6-one via sequential coupling reactions.

Experimental Protocols: Synthesis

Protocol 1: Two-Step Synthesis via Suzuki-Miyaura Coupling and Cu-Catalyzed Amidation[8]

  • Suzuki-Miyaura Coupling: An appropriate arylboronic acid (1.2 equivalents) is reacted with 8-bromo-1,5-naphthyridine in a 3:1 dioxane/water mixture. The reaction is catalyzed by Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) with K₂CO₃ (2 equivalents) as the base. The mixture is refluxed until the starting material is consumed.

  • C-N Coupling (Amidation): After cooling the reaction mixture from step 1, CuI (10 mol%) and DMEDA (20 mol%) are added. The reaction is heated again to facilitate the intramolecular C-N bond formation, yielding the canthin-6-one core.

  • Purification: The final product is purified using standard chromatographic techniques. This two-step process can also be performed in a one-pot sequence, achieving high overall yields (e.g., 70% for canthin-6-one).[8]

Protocol 2: Synthesis via Pictet-Spengler Reaction[7]

  • Condensation: Tryptophan (or a derivative like 5-hydroxy tryptophan) is condensed with a substituted aromatic glyoxal in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). This directly forms a 1-aroyl substituted β-carboline intermediate.

  • Cyclization: The β-carboline intermediate is then subjected to cyclization conditions to form the final D-ring of the canthin-6-one structure.

  • Purification: The synthesized 4-aryl substituted canthin-6-one derivatives are purified and characterized using spectroscopic methods like IR and NMR.[7]

Biological Activities and Mechanisms of Action

Canthin-6-one alkaloids demonstrate a remarkable array of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer and Antiproliferative Activity

Canthin-6-ones exhibit potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[4][9]

Mechanism of Action: The primary anticancer mechanism involves the induction of cell cycle arrest, apoptosis, and, in some derivatives, ferroptosis.[10][11]

  • Cell Cycle Arrest: Canthin-6-one causes a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[10][12] It achieves this by decreasing DNA synthesis (BrdU incorporation) and interfering with mitotic spindle formation.[10][12]

  • Induction of Apoptosis: The disruption of the cell cycle can trigger programmed cell death (apoptosis).[12] Canthin-6-ones and their derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like cleaved-caspase 3 and downregulating anti-apoptotic proteins like Bcl-2.[11][13] This involves the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[13]

  • DNA Damage: Some novel derivatives can elevate levels of reactive oxygen species (ROS), leading to mitochondrial damage and inducing a DNA damage response, as indicated by the phosphorylation of H2AX.[11]

  • Ferroptosis: The derivative 8h has been shown to induce ferroptosis, a form of iron-dependent cell death, by reducing glutathione (GSH) levels and inhibiting the expression of glutathione peroxidase 4 (GPX4).[11]

Anticancer Mechanism Anticancer Mechanisms of Canthin-6-one cluster_cell Cancer Cell CO Canthin-6-one Alkaloids dna_synthesis DNA Synthesis (BrdU incorporation) CO->dna_synthesis Inhibits spindle Mitotic Spindle Formation CO->spindle Inhibits caspases Caspase-8, -9, -3 Activation CO->caspases Activates bcl2 Bcl-2 CO->bcl2 Downregulates ros ROS Production CO->ros Induces gpx4 GPX4 CO->gpx4 Inhibits g2m G2/M Phase dna_synthesis->g2m spindle->g2m apoptosis Apoptosis g2m->apoptosis Leads to caspases->apoptosis bcl2->apoptosis dna_damage DNA Damage (γH2AX) ros->dna_damage dna_damage->apoptosis ferroptosis Ferroptosis gpx4->ferroptosis

Caption: Key pathways in the anticancer activity of canthin-6-one alkaloids.

Table 1: Antiproliferative Activity of Canthin-6-one Alkaloids

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
Canthin-6-one PC-3 Human Prostate ~5-10 [10][12]
Canthin-6-one HT-29 Human Colon ~8-10 [9][10]
Canthin-6-one Jurkat Human T-cell leukemia ~5-10 [10]
Canthin-6-one HeLa Human Cervix ~5-10 [10]
9-Methoxycanthin-6-one A2780 Human Ovarian 15.09 ± 0.99 [14]
9-Methoxycanthin-6-one MCF-7 Human Breast 3.79 ± 0.069 [14]
9-Methoxycanthin-6-one HT-29 Human Colon 7.02 ± 0.20 [14]
Derivative 8h HT-29 Human Colon 1.0 [9][11]
Derivative 8h A549 Human Lung 1.9 [9]
4,5-dimethoxy-10-hydroxycanthin-6-one CNE2 Human Nasopharyngeal 1.48 [15]

| 8-hydroxycanthin-6-one | CNE2 | Human Nasopharyngeal | 3.24 |[15] |

Anti-inflammatory Activity

Canthin-6-ones are potent modulators of inflammatory responses, making them potential therapeutic agents for chronic inflammatory diseases.[16]

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the inhibition of key signaling pathways, such as NF-κB and Akt, in macrophages.[16][17][18]

  • Inhibition of Inflammatory Mediators: Canthin-6-one and its derivatives significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This includes suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes for producing nitric oxide (NO) and prostaglandin E₂ (PGE₂), respectively.[16][17][18]

  • Downregulation of Cytokines: Treatment with canthin-6-one reduces the expression of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and monocyte chemotactic protein-1 (MCP-1).[17][18]

  • Inhibition of NF-κB Pathway: Canthin-6-ones block the transcriptional activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation. They achieve this by inhibiting the phosphorylation of IκB (inhibitor of kappa B), which prevents NF-κB from translocating to the nucleus and activating pro-inflammatory gene expression.[17][18]

  • Inhibition of Akt Pathway: Canthin-6-one, but not all of its derivatives, also markedly reduces the phosphorylation of Akt, another crucial signaling molecule involved in inflammatory responses.[17][18]

Anti-inflammatory_Pathway Anti-inflammatory Mechanism of Canthin-6-one cluster_pathways Intracellular Signaling cluster_products Pro-inflammatory Products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Akt Akt TLR4->Akt IKK IKK TLR4->IKK CO Canthin-6-one CO->Akt Inhibits Phosphorylation IkB IκB CO->IkB Inhibits Phosphorylation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates iNOS iNOS nucleus->iNOS Transcription COX2 COX-2 nucleus->COX2 Transcription TNFa TNF-α nucleus->TNFa Transcription MCP1 MCP-1 nucleus->MCP1 Transcription

Caption: Inhibition of NF-κB and Akt pathways by canthin-6-one.

Experimental Protocols: Biological Assays

Protocol 3: Antiproliferative Sulphorhodamine B (SRB) Assay[14]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the canthin-6-one compound for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, cells are fixed with cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and stained with 0.4% (w/v) Sulphorhodamine B (SRB) solution in 1% acetic acid.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at ~515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Protocol 4: Anti-inflammatory Nitric Oxide (NO) Production Assay[16][17]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of canthin-6-one alkaloids for 1-2 hours.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • NO Measurement: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

  • Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

Antimicrobial and Other Activities

Canthin-6-one alkaloids also possess a range of other notable biological activities.

Table 2: Antimicrobial and Other Biological Activities

Activity Target Organism/Enzyme Key Findings Quantitative Data Reference(s)
Antifungal Candida albicans, Cryptococcus neoformans Canthin-6-one showed high activity. Inhibition rates of 95.7% and 96.9%, respectively. [1]
Antibacterial Staphylococcus aureus (including MRSA) Canthin-6-ones 1-3 and 7 were active. MICs ranging from 8 to 64 µg/mL. [1]
Antiparasitic Plasmodium falciparum Several derivatives show antiplasmodial activity. - [4]
Antiviral Human Immunodeficiency Virus (HIV) Some canthin-6-ones show anti-HIV properties. - [4][6]

| Aphrodisiac | Phosphodiesterase type 5 (PDE-5) | Several canthin-6-ones inhibit PDE-5. | IC₅₀ = 2.86 - 4.66 µM |[19] |

Conclusion and Future Prospects

Canthin-6-one alkaloids represent a structurally unique and biologically versatile class of natural products.[5] Decades of research have established their potent anticancer and anti-inflammatory activities, with well-defined mechanisms of action targeting critical cellular pathways like cell cycle progression, apoptosis, and NF-κB signaling.[10][17] Modern synthetic methods have made these complex molecules more accessible, enabling the creation of novel derivatives with improved potency and solubility.[1][8][9]

Future research should focus on several key areas:

  • Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to design and synthesize new analogues with enhanced target specificity and reduced off-target toxicity.

  • In Vivo Studies: While many in vitro studies are promising, more extensive in vivo animal model studies are required to validate the therapeutic potential of canthin-6-ones for diseases like cancer and chronic inflammatory conditions.[16]

  • Drug Delivery: The development of novel drug delivery systems could help overcome potential issues with solubility and bioavailability, enhancing the therapeutic efficacy of these compounds.

  • Exploration of New Activities: The broad biological profile suggests that other therapeutic applications, such as in neurodegenerative diseases or metabolic disorders, may be worth investigating.[3]

References

10-Hydroxycanthin-6-one: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid found in several medicinal plants, most notably from the Simaroubaceae family, including Eurycoma longifolia Jack, a plant with a long history of use in traditional medicine across Southeast Asia.[1][2] Traditionally, various parts of these plants have been prepared as decoctions and extracts to treat a wide range of ailments, including fever, malaria, and sexual dysfunction.[1][2][3] Modern scientific investigation has begun to validate these traditional uses, uncovering a spectrum of pharmacological activities for this compound and related canthin-6-one alkaloids, including anticancer, anti-inflammatory, antiviral, and aphrodisiac properties. This technical guide provides a comprehensive overview of the traditional uses, pharmacological activities, and mechanisms of action of this compound, with a focus on quantitative data, experimental protocols, and the elucidation of its effects on key signaling pathways.

Traditional Medicine Applications

The primary source of this compound in traditional medicine is Eurycoma longifolia, commonly known as Tongkat Ali. The roots of this plant are the most frequently utilized part.

Traditional Preparation of Eurycoma longifolia

The traditional method of preparing Eurycoma longifolia typically involves boiling the dried and ground roots in water to create a decoction.[1][3] This aqueous extract is then consumed as a general health tonic. Other traditional preparations include tinctures and ointments.[4]

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant potential for drug development. The following tables summarize the available quantitative data for its anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Cell LineCancer TypeCompoundIC50 (µM)Reference
A2780Ovarian Cancer9-methoxycanthin-6-one4.04 ± 0.36[5]
SKOV-3Ovarian Cancer9-methoxycanthin-6-one5.80 ± 0.40[5]
MCF-7Breast Cancer9-methoxycanthin-6-one15.09 ± 0.99[5]
HT-29Colorectal Cancer9-methoxycanthin-6-one3.79 ± 0.069[5]
A375Skin Cancer9-methoxycanthin-6-one5.71 ± 0.20[5]
HeLaCervical Cancer9-methoxycanthin-6-one4.30 ± 0.27[5]
Ovarian Cancer Cells (general)Ovarian Cancer9-hydroxycanthin-6-onePotent cytotoxicity reported[6]
Anti-inflammatory Activity

The anti-inflammatory properties of canthin-6-one alkaloids are attributed to their ability to inhibit key inflammatory mediators.

Inflammatory MediatorCell LineCompoundIC50 (µM)Reference
Cyclooxygenase-2 (COX-2)Aqueous partition of bee venomAqueous partition of bee venom13.1 µg/mL[7]
Interleukin-6 (IL-6)THP-1 (monocytic cells)Lornoxicam54[8]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 cellsTyrosol4.60[9]
Interleukin-1β (IL-1β)RAW 264.7 cellsTyrosol0.91[9]
Antiviral Activity

While research is ongoing, canthin-6-one alkaloids have shown potential as antiviral agents. Specific IC50 values for this compound against a range of viruses are still being elucidated.

Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

A significant mechanism of the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of a cascade of caspase enzymes and the regulation of the Bax/Bcl-2 protein ratio.

apoptosis_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation IkB_NFkB IκB-NF-κB Complex DNA DNA Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6)

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activities of this compound.

Isolation and Purification of this compound

isolation_workflow start Dried & Ground Eurycoma longifolia Roots maceration Maceration with n-hexane and Methanol start->maceration filtration Filtration maceration->filtration evaporation Evaporation of Methanol Extract filtration->evaporation vlc Vacuum Liquid Chromatography (Silica Gel) evaporation->vlc fractionation Gradient Elution (e.g., Hexane-Ethyl Acetate) vlc->fractionation fractions Collection of Fractions fractionation->fractions recrystallization Recrystallization fractions->recrystallization final_product Purified This compound recrystallization->final_product

Protocol:

  • Extraction: The air-dried and powdered roots of Eurycoma longifolia are subjected to sequential maceration with n-hexane followed by methanol at room temperature.[10]

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude methanol extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Isolation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Purification: The pooled fractions are further purified by recrystallization from a suitable solvent system to yield pure this compound.[10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with this compound for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Conclusion and Future Directions

This compound, a key bioactive compound from traditionally used medicinal plants, demonstrates significant potential for the development of novel therapeutics. Its multifaceted pharmacological activities, including anticancer and anti-inflammatory effects, are underpinned by its ability to modulate critical cellular signaling pathways such as apoptosis and NF-κB. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural product. Future research should focus on in-depth in vivo studies to validate the in vitro findings, further elucidation of its molecular targets, and the development of optimized delivery systems to enhance its bioavailability and therapeutic efficacy. The rich history of its use in traditional medicine, coupled with modern scientific validation, positions this compound as a valuable lead compound in the quest for new and effective treatments for a range of human diseases.

References

Pharmacological Profile of 10-Hydroxycanthin-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one, a prominent β-carboline alkaloid primarily isolated from plants of the Simaroubaceae and Rutaceae families, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological effects, including cytotoxic, anti-inflammatory, aphrodisiac, and signal transduction-modulating activities. The following sections detail these properties, supported by quantitative data and mechanistic insights.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. This activity is a key area of investigation for its potential as an anticancer agent.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HT-1080Human Fibrosarcoma7.2[1]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are primarily attributed to its ability to inhibit key inflammatory mediators and signaling pathways.

  • Inhibition of Nitric Oxide (NO) Production: this compound effectively suppresses the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Inhibition of NF-κB Signaling: A crucial mechanism underlying its anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] By inhibiting NF-κB, this compound can downregulate the expression of numerous pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of this compound

AssayCell Line/ModelIC50 (µM)Reference
NF-κB Inhibition3.8[2][3]
Nitric Oxide Production InhibitionRAW 264.7>50% inhibition at 12.5 µg/mL[4]
Aphrodisiac and Erectile Function-Enhancing Activity

Traditionally, plants containing this compound have been used as aphrodisiacs.[5][6][7] Scientific studies have substantiated these claims, revealing the compound's effects on erectile function.

  • Mechanism of Action: The pro-erectile effects of this compound are attributed to its ability to relax the corpus cavernosum smooth muscle. This relaxation is achieved by interfering with Ca2+ mobilization, specifically by blocking both cell surface and internal calcium channels.[5][8][9] This action is independent of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[5]

  • Phosphodiesterase-5 (PDE5) Inhibition: this compound has also been identified as an inhibitor of phosphodiesterase-5 (PDE5), an enzyme that degrades cGMP.[10][11] Inhibition of PDE5 leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation in the corpus cavernosum.

Table 3: Erectile Function-Enhancing Activity of this compound

Assay/ParameterModelEffectReference
Intracavernosal Pressure (ICP)RatSignificant increase[5][12]
Phosphodiesterase-5 (PDE5) InhibitionIn vitro enzymatic assayIC50 = 4.66 ± 1.13 µM[10][11]
Wnt Signaling Pathway Inhibition

This compound has been identified as a novel inhibitor of the Wnt/β-catenin signaling pathway.[2][13] This pathway is crucial in embryonic development and its dysregulation is implicated in various diseases, including cancer.

  • Mechanism of Action: this compound inhibits Wnt signaling by activating Glycogen Synthase Kinase 3β (GSK3β).[2][13][14] Activated GSK3β promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. This action appears to be independent of Casein Kinase 1α (CK1α).[2][13][14]

Table 4: Wnt Signaling Inhibitory Activity of this compound

AssayCell Line/ModelEffectReference
TCF/β-catenin Transcriptional ActivitySW480 cellsInhibitory[14]
Wnt Target Gene Expression (mitf, zic2a)Zebrafish embryosDecreased expression[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Intracavernosal Pressure (ICP) Measurement in Rats

This in vivo protocol assesses erectile function by directly measuring the pressure within the corpus cavernosum.

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Expose the carotid artery for mean arterial pressure (MAP) monitoring and the cavernous nerve for electrical stimulation.

  • Cannulation: Insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

  • Electrical Stimulation: Apply electrical stimulation to the cavernous nerve to induce an erectile response.

  • Data Acquisition: Record ICP and MAP simultaneously. The ratio of ICP to MAP is calculated to normalize for changes in systemic blood pressure.

  • Compound Administration: Administer this compound intravenously or via intracavernosal injection and repeat the electrical stimulation to assess its effect on ICP.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

G cluster_inflammation Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) NFkB_nucleus->Proinflammatory_Genes Transcription NO Nitric Oxide (NO) Proinflammatory_Genes->NO Hydroxycanthinone This compound Hydroxycanthinone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_wnt Wnt Signaling Inhibition Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Frizzled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Beta_Catenin_P Phosphorylated β-catenin Beta_Catenin_nucleus β-catenin (nucleus) Beta_Catenin->Beta_Catenin_nucleus Translocation Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin_nucleus->TCF_LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Transcription Hydroxycanthinone This compound Hydroxycanthinone->Destruction_Complex Activation of GSK3β G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_exposure Incubate for exposure period add_compound->incubate_exposure add_mtt Add MTT reagent incubate_exposure->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan (add DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Preliminary Biological Screening of 10-Hydroxycanthin-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid, and its derivatives have emerged as promising scaffolds in drug discovery. This technical guide provides a comprehensive overview of the preliminary biological screening of these compounds, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key assays, a compilation of quantitative biological data, and visual representations of implicated signaling pathways are presented to facilitate further research and development in this area.

Introduction

Canthin-6-one alkaloids, a class of compounds isolated from various plant species, have garnered significant attention for their diverse pharmacological properties. Among them, this compound serves as a key intermediate for the synthesis of novel derivatives with potentially enhanced biological activities. This document outlines the foundational screening assays and summarizes the existing data on the bioactivity of this compound and its closely related analogs, providing a critical resource for researchers in the field.

Cytotoxic Activity

The anticancer potential of this compound and its derivatives has been evaluated against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase activation.

Quantitative Data for Cytotoxic Activity
CompoundCell LineAssayIC50 (µM)Reference
10-Hydroxy-9-methoxycanthin-6-oneHT-1080 (Fibrosarcoma)Not Specified7.2[1][2][1][2]
9,10-Dimethoxycanthin-6-oneHT-1080 (Fibrosarcoma)Not Specified5.0[1][2][1][2]
9-Hydroxycanthin-6-oneOvarian Cancer Cells (A2780, SKOV-3, PA-1)Not SpecifiedPotent Cytotoxicity[3][4]
9-Methoxycanthin-6-oneA2780 (Ovarian)Sulforhodamine B4.04 ± 0.36[5][5]
SKOV-3 (Ovarian)Sulforhodamine B5.80 ± 0.40[5][5]
HT-29 (Colorectal)Sulforhodamine B3.79 ± 0.069[5][5]
MCF-7 (Breast)Sulforhodamine B15.09 ± 0.99[5][5]
A375 (Skin)Sulforhodamine B5.71 ± 0.20[5][5]
HeLa (Cervical)Sulforhodamine B4.30 ± 0.27[5][5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Test compound (this compound or derivative)

  • Appropriate cancer cell line (e.g., HT-1080, A2780)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Phosphate Buffered Saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix each sample thoroughly by pipetting up and down.[6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathway: Apoptosis Induction

9-Hydroxycanthin-6-one has been shown to induce apoptosis in human ovarian cancer cells through the activation of caspases-3, -8, and -9.[3][4][8] This process is also dependent on the generation of reactive oxygen species (ROS).

G This compound This compound ROS Production ROS Production This compound->ROS Production Caspase-8 Activation Caspase-8 Activation This compound->Caspase-8 Activation Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptosis induction by this compound.

Anti-inflammatory Activity

Canthin-6-one alkaloids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). This is achieved, in part, through the downregulation of the NF-κB signaling pathway.[9]

Quantitative Data for Anti-inflammatory Activity
CompoundCell LineAssayEffectConcentrationReference
Canthin-6-oneRAW 264.7Griess AssayInhibition of NO production1 and 5 µM[9]
5-(1-hydroxyethyl)-canthin-6-oneRAW 264.7Griess AssayInhibition of NO production7.5 and 15 µM[9]
Canthin-6-oneRAW 264.7ELISAInhibition of PGE₂ production1 and 5 µM[9]
5-(1-hydroxyethyl)-canthin-6-oneRAW 264.7ELISAInhibition of PGE₂ production15 µM[9]
Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide by macrophages, a key indicator of inflammation.

Materials:

  • RAW 264.7 murine macrophage cells

  • 96-well tissue culture plates

  • Lipopolysaccharide (LPS)

  • Test compound (this compound or derivative)

  • Complete culture medium (DMEM with 10% FBS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[10]

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[10]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[10] Include a control group with no LPS and a group with LPS but no test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.[10]

  • Incubation: Incubate the mixture at room temperature for 10 minutes.[10]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.

Signaling Pathway: Inhibition of NF-κB

Canthin-6-ones can suppress the activation of NF-κB, a key transcription factor in the inflammatory response. This leads to a reduction in the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IkB Phosphorylation & Degradation IkB Phosphorylation & Degradation IKK Activation->IkB Phosphorylation & Degradation NF-kB (p65/p50) Nuclear Translocation NF-kB (p65/p50) Nuclear Translocation IkB Phosphorylation & Degradation->NF-kB (p65/p50) Nuclear Translocation Pro-inflammatory Gene Expression (iNOS, COX-2) Pro-inflammatory Gene Expression (iNOS, COX-2) NF-kB (p65/p50) Nuclear Translocation->Pro-inflammatory Gene Expression (iNOS, COX-2) This compound This compound This compound->IKK Activation Inhibits

Inhibition of the NF-κB pathway by this compound.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antibacterial and antifungal activities.

Quantitative Data for Antimicrobial Activity
CompoundOrganismAssayMIC (µg/mL)Reference
Ester Derivative 7sBacillus cereusBroth Microdilution3.91-31.25[11]
Bacillus subtilisBroth Microdilution3.91-31.25[11]
Ralstonia solanacearumBroth Microdilution3.91-31.25[11]
Pseudomonas syringaeBroth Microdilution3.91-31.25[11]
Ester Derivative 7tBacillus cereusBroth Microdilution3.91-31.25[11]
Bacillus subtilisBroth Microdilution3.91-31.25[11]
Ralstonia solanacearumBroth Microdilution3.91-31.25[11]
Pseudomonas syringaeBroth Microdilution3.91-31.25[11]
Quaternized 10-methoxycanthin-6-one (6p, 6t)Ralstonia solanacearumDouble Dilution3.91[12]
Pseudomonas syringaeDouble Dilution3.91[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[13] Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compound, as well as to a growth control well (containing only broth and inoculum). Include a sterility control well (containing only broth).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

G Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution of Compound Serial Dilution of Compound Start->Serial Dilution of Compound Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution of Compound->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Workflow for MIC determination.

Conclusion

This compound and its derivatives represent a valuable class of compounds with demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide offer a solid foundation for further investigation into their mechanisms of action and potential therapeutic applications. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of developing novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid found in plants of the Simaroubaceae family, such as Brucea antidysenterica and Ailanthus altissima.[1][2] This class of compounds, known as canthin-6-ones, has garnered significant interest from the scientific community due to their wide array of biological activities. These activities include antitumor, antifungal, antibacterial, and anti-inflammatory properties.[2][3][4] Specifically, this compound has demonstrated antibacterial activity against Bacillus cereus and notable anti-inflammatory effects.[1][2] The promising pharmacological profile of this compound makes its synthetic production a key objective for further research and development in medicinal chemistry.

This document provides detailed methodologies for the total synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The protocols are based on established synthetic strategies for the canthin-6-one scaffold, followed by functional group manipulation to yield the desired product.

Synthetic Strategies

The total synthesis of this compound can be efficiently achieved through a convergent strategy. This involves the initial construction of the tetracyclic canthin-6-one core, followed by demethylation of a methoxy-substituted precursor. The most common and effective methods for constructing the canthin-6-one skeleton include the Pictet-Spengler reaction and palladium-catalyzed coupling reactions.[5][6]

A prevalent and effective route involves the synthesis of 10-methoxycanthin-6-one, which is then demethylated to afford the final product, this compound. While methods using boron tribromide (BBr₃) at low temperatures have been reported for this demethylation, a more operationally convenient and higher-yielding approach utilizes hydrobromic acid (HBr).[3]

Below is a generalized workflow for the synthesis of this compound:

G cluster_0 Synthesis of Canthin-6-one Core cluster_1 Final Demethylation Step A Starting Materials (e.g., Tryptophan derivative) B Pictet-Spengler Reaction A->B C Oxidation & Cyclization B->C D 10-Methoxycanthin-6-one C->D E Demethylation with HBr D->E Precursor F This compound E->F

Figure 1. General synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for the key transformations in the synthesis of this compound, focusing on the demethylation of 10-methoxycanthin-6-one.

Protocol 1: Demethylation of 10-Methoxycanthin-6-one to this compound

This protocol is adapted from a method utilizing hydrobromic acid for the demethylation of the methoxy group, which is reported to be a convenient and high-yielding procedure.[3]

Materials:

  • 10-Methoxycanthin-6-one

  • 48% Hydrobromic acid (HBr)

  • Distilled water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 10-methoxycanthin-6-one in a round-bottom flask, add 48% aqueous hydrobromic acid.

  • Heat the reaction mixture to reflux and maintain for the specified time (see Table 1). Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the demethylation step.

PrecursorReagentTemperatureTimeYield (%)Reference
10-Methoxycanthin-6-one48% HBrReflux2-4 hHigh[3]
10-Methoxycanthin-6-oneBBr₃-78 °CN/AModerate[3]

Note: Specific yield percentages can vary based on reaction scale and purification efficiency. The term "High" generally implies yields above 80-90%, while "Moderate" suggests yields in the range of 40-60%.

Logical Relationships in Synthesis

The synthesis of canthin-6-one alkaloids can be approached through various strategic disconnections. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Retrosynthetic Analysis A This compound B 10-Methoxycanthin-6-one A->B Demethylation C β-Carboline Intermediate B->C Cyclization D Tryptophan Derivative C->D Pictet-Spengler E Aromatic Aldehyde C->E Pictet-Spengler

Figure 2. Retrosynthetic analysis of this compound.

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methods. The key step of demethylating a 10-methoxy precursor using hydrobromic acid provides an efficient and practical route to the desired natural product. The protocols and data presented herein offer a comprehensive guide for researchers aiming to synthesize this biologically active alkaloid for further investigation and application in drug discovery and development.

References

Application Notes and Protocols for 10-Hydroxycanthin-6-one Antimicrobial Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the antimicrobial activity of 10-hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid. The compound and its derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them promising candidates for further drug development.[1][2]

Data Presentation: Antimicrobial Activity of this compound and Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and related compounds against various microorganisms, as reported in the literature. This data provides a baseline for understanding the antimicrobial spectrum and potency.

CompoundMicroorganismTypeMIC (µg/mL)Reference
10-methoxycanthin-6-one (5)Bacillus cereusGram-positive Bacteria3.91[3]
10-methoxycanthin-6-one (5)Bacillus subtilisGram-positive Bacteria7.81[3]
10-methoxycanthin-6-one (5)Ralstonia solanacearumGram-negative Bacteria15.62[3]
10-methoxycanthin-6-one (5)Pseudomonas syringaeGram-negative Bacteria7.81[3]
Ester derivative of this compound (7s)Bacillus cereusGram-positive Bacteria7.81[1]
Ester derivative of this compound (7s)Bacillus subtilisGram-positive Bacteria15.62[1]
Ester derivative of this compound (7s)Ralstonia solanacearumGram-negative Bacteria15.62[1]
Ester derivative of this compound (7s)Pseudomonas syringaeGram-negative Bacteria3.91[1]
Ester derivative of this compound (7t)Bacillus cereusGram-positive Bacteria15.62[1]
Ester derivative of this compound (7t)Bacillus subtilisGram-positive Bacteria31.25[1]
Ester derivative of this compound (7t)Ralstonia solanacearumGram-negative Bacteria7.81[1]
Ester derivative of this compound (7t)Pseudomonas syringaeGram-negative Bacteria7.81[1]
Canthin-6-oneCandida albicansFungus>50[4]
Canthin-6-oneCryptococcus neoformansFungus>50[4]
Canthin-6-oneStaphylococcus aureusGram-positive Bacteria>50[4]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control (e.g., standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Create a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate. The concentration range should be selected based on expected activity.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include wells with inoculum and broth only (positive growth control) and wells with broth only (negative control). Also, include a positive control antibiotic/antifungal with a known MIC.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture

  • Sterile swabs

  • Sterile cork borer or pipette tip to create wells

  • Test compound solution

  • Positive and negative controls

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria.

  • Create Wells: Use a sterile cork borer to punch uniform wells into the agar.

  • Add Test Compound: Pipette a fixed volume of the this compound solution into the wells.

  • Controls: Add a known antibiotic solution as a positive control and the solvent used to dissolve the compound as a negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC is determined to ascertain the concentration at which the compound is bactericidal.

Materials:

  • Results from the MIC test (96-well plate)

  • Agar plates with appropriate growth medium

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculture from MIC Plate: From the wells of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and streak it onto an agar plate.

  • Incubation: Incubate the agar plates at the optimal growth temperature for 24-48 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subcultured agar plate.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate (Broth Microdilution) A->C D Inoculate Agar Plate (Agar Well Diffusion) A->D B Prepare Serial Dilutions of This compound B->C B->D Add to wells E Incubate at 37°C for 18-24h C->E D->E F Determine MIC (Lowest concentration with no growth) E->F G Measure Zone of Inhibition E->G H Determine MBC (Subculture from MIC wells) F->H

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Antimicrobial Mechanism of Action of Canthin-6-one Alkaloids

The precise signaling pathways for the antimicrobial activity of this compound are still under investigation. However, studies on canthin-6-one alkaloids suggest a potential mechanism involving the inhibition of crucial cellular processes. One proposed mechanism is the intercalation of the planar canthin-6-one molecule into microbial DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[5][6]

G cluster_entry Cellular Entry cluster_target Intracellular Target cluster_mechanism Mechanism cluster_effect Cellular Effect A This compound B Microbial DNA A->B Enters microbial cell and targets C Intercalation into DNA Helix B->C Planar structure facilitates D Inhibition of DNA Replication C->D E Inhibition of Transcription C->E F Microbial Cell Death D->F E->F

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Evaluating the Cytotoxic Effects of 10-Hydroxycanthin-6-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid found in plants of the Simaroubaceae family, such as Brucea antidysenterica.[1][2] This class of compounds, known as canthin-6-one alkaloids, has garnered significant interest in oncology research due to their potential antitumor properties.[3][4][5] These application notes provide a comprehensive overview of the current understanding of the cytotoxic effects of this compound and its analogs against various cancer cell lines. Detailed protocols for key experimental procedures are included to enable researchers to investigate its anticancer potential. While direct and extensive data for this compound is emerging, this document consolidates available information and draws parallels from closely related canthin-6-one derivatives to provide a robust framework for its evaluation.

Data Presentation: Cytotoxicity of Canthin-6-one Derivatives

Quantitative data on the cytotoxic activity of this compound and its close structural analogs are summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth. Due to limited public data for this compound, IC50 values for related compounds are included to provide a comparative context for its potential efficacy.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
10-hydroxy-9-methoxycanthin-6-oneHT-1080Human Fibrosarcoma7.2[6]
9,10-dimethoxycanthin-6-oneHT-1080Human Fibrosarcoma5.0[6]
9-methoxycanthin-6-oneA2780Human Ovarian Cancer4.04 ± 0.36[7]
9-methoxycanthin-6-oneSKOV-3Human Ovarian Cancer5.80 ± 0.40[7]
9-methoxycanthin-6-oneMCF-7Human Breast Cancer15.09 ± 0.99[7]
9-methoxycanthin-6-oneHT-29Human Colorectal Cancer3.79 ± 0.069[7]
9-methoxycanthin-6-oneA375Human Melanoma5.71 ± 0.20[7]
9-methoxycanthin-6-oneHeLaHuman Cervical Cancer4.30 ± 0.27[7]
10-methoxy-canthin-6-oneKasumi-1Acute Myeloid LeukemiaEC50: 5.1 ± 1.6[4]
10-methoxy-canthin-6-oneKG-1Acute Myeloid LeukemiaEC50: 6.0 ± 2.2[4]
Canthin-6-oneHT29Human Colon Cancer~8.0[3]
Canthin-6-oneH1975Human Lung Adenocarcinoma~10.0[3]
Canthin-6-oneA549Human Lung Cancer~9.0[3]
Canthin-6-oneMCF-7Human Breast Cancer~7.6[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound's cytotoxic effects.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Treat cells with This compound B Harvest and wash cells with cold PBS A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Add 1X Binding Buffer E->F G Analyze by Flow Cytometry F->G Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_pathway Apoptotic Pathway Compound This compound ROS ↑ ROS Production Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Casp8 Caspase-8 Activation Compound->Casp8 Mito Mitochondrial Dysfunction ROS->Mito Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest_Pathway Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 CyclinB1_CDK1 Cyclin B1/CDK1 Complex Chk1_Chk2->CyclinB1_CDK1 p53->CyclinB1_CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest progression inhibited

References

Application Notes and Protocols for Phosphodiesterase-5 (PDE-5) Inhibition Assay of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibitory activity of 10-Hydroxycanthin-6-one against the phosphodiesterase-5 (PDE-5) enzyme. These guidelines are intended for use by researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Phosphodiesterase-5 (PDE-5) is a key enzyme in the cGMP-specific signaling pathway. It hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[1][2][3] Inhibition of PDE-5 leads to an accumulation of cGMP, which potentiates the effects of nitric oxide (NO) and induces vasodilation.[1][4][5] This mechanism is the basis for the therapeutic effects of clinically approved PDE-5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension.[4][6][7][8]

Natural products are a rich source of novel bioactive compounds. Canthin-6-one alkaloids, including this compound (also referred to as 9-hydroxycanthin-6-one), have been identified as potential inhibitors of PDE-5.[9][10][11] A study by Choonong et al. demonstrated that 9-hydroxycanthin-6-one exhibits PDE-5 enzymatic inhibitory activity with an IC50 value of 4.66 ± 1.13 μM.[9] This application note provides a detailed protocol for researchers to independently verify and expand upon these findings.

Principle of the Assay

The PDE-5 inhibition assay is designed to measure the extent to which a test compound, in this case, this compound, can block the enzymatic activity of PDE-5. The assay typically involves the following steps:

  • Incubation of the PDE-5 enzyme with its substrate, cGMP, in the presence and absence of the test inhibitor.

  • PDE-5 hydrolyzes cGMP to 5'-GMP.

  • The amount of 5'-GMP produced or the remaining cGMP is quantified. The inhibitory effect of the compound is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Various detection methods can be employed, including colorimetric, fluorescent, and radioisotopic assays.[12][13][14][15] This protocol will focus on a widely used and accessible colorimetric method.

Signaling Pathway of PDE-5 Inhibition

The following diagram illustrates the nitric oxide/cGMP pathway and the role of PDE-5 inhibition.

PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Substrate PDE5 PDE-5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Inhibitor This compound Inhibitor->PDE5 Inhibits

Caption: PDE-5 signaling pathway and mechanism of inhibition.

Quantitative Data Summary

The following table summarizes the reported PDE-5 inhibitory activities of this compound and related canthin-6-one alkaloids for comparative purposes.

CompoundIC50 (μM)
This compound 4.66 ± 1.13
Canthin-6-one4.31 ± 0.52
9-Methoxycanthin-6-one3.30 ± 1.03
Canthin-6-one-9-O-β-D-glucopyranoside2.86 ± 0.23
Sildenafil (Reference)~0.0035

Data for canthin-6-one alkaloids are sourced from Choonong et al. (2022)[9]. The IC50 for Sildenafil is a generally cited value for reference[16].

Experimental Protocol: PDE-5 Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring PDE-5 activity.[12]

Materials and Reagents
  • This compound: (Test compound)

  • Sildenafil: (Positive control)

  • Recombinant Human PDE-5A1: (e.g., from Sigma-Aldrich or similar supplier)

  • cGMP (Guanosine 3',5'-cyclic monophosphate): (Substrate)

  • Calf Intestinal Alkaline Phosphatase (CIAP):

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA

  • Stop Solution: 70% perchloric acid or other suitable stop reagent

  • Malachite Green Reagent: Commercially available or prepared in-house

  • Phosphate Standard Solution: For generating a standard curve

  • 96-well Microplate: Clear, flat-bottom

  • Microplate Reader: Capable of measuring absorbance at ~620-650 nm

  • Incubator: Set to 37°C

  • Multichannel Pipettes and Tips

  • DMSO (Dimethyl sulfoxide): For dissolving the test compound

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

PDE5_Assay_Workflow Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor dilutions) Plate Add Assay Components to 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) Prep->Plate PreIncubate Pre-incubate at 37°C (5-10 minutes) Plate->PreIncubate StartReaction Initiate Reaction by Adding cGMP PreIncubate->StartReaction Incubate Incubate at 37°C (e.g., 30 minutes) StartReaction->Incubate StopReaction Stop Reaction (Add Stop Solution) Incubate->StopReaction AddCIAP Add CIAP to Convert 5'-GMP to Guanosine + Pi StopReaction->AddCIAP IncubateCIAP Incubate at 37°C (e.g., 30 minutes) AddCIAP->IncubateCIAP ColorDev Add Malachite Green Reagent for Color Development IncubateCIAP->ColorDev ReadAbs Read Absorbance (~630 nm) ColorDev->ReadAbs Analyze Data Analysis (Calculate % Inhibition, IC50) ReadAbs->Analyze

References

Application Notes and Protocols for In Vitro Evaluation of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxycanthin-6-one is a β-carboline alkaloid that, along with other canthin-6-one derivatives, has been isolated from various plant species, including Eurycoma longifolia and Ailanthus altissima. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. In vitro studies have demonstrated their potential as anti-inflammatory, anticancer, and cytotoxic agents. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, such as NF-κB and MAPK, which are critical in inflammation and cancer progression. These findings suggest that this compound and related alkaloids may serve as promising lead compounds for the development of novel therapeutics.

This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its cytotoxic and anti-inflammatory properties. The included methodologies are based on established assays and published research to ensure reproducibility and reliability.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its analogs.

Table 1: Cytotoxic Activity of Canthin-6-one Alkaloids

CompoundCell LineAssayIC50 (µM)Reference
10-Hydroxy-9-methoxycanthin-6-oneHT-1080 (Fibrosarcoma)Cytotoxicity Assay7.2[1][2]
9,10-Dimethoxycanthin-6-oneHT-1080 (Fibrosarcoma)Cytotoxicity Assay5.0[1][2]
9-Methoxycanthin-6-oneA2780 (Ovarian)Sulforhodamine B4.04 ± 0.36[3]
9-Methoxycanthin-6-oneSKOV-3 (Ovarian)Sulforhodamine B5.80 ± 0.40[3]
9-Methoxycanthin-6-oneMCF-7 (Breast)Sulforhodamine B15.09 ± 0.99[3][4]
9-Methoxycanthin-6-oneHT-29 (Colorectal)Sulforhodamine B3.79 ± 0.069[3][4]
9-Methoxycanthin-6-oneA375 (Melanoma)Sulforhodamine B5.71 ± 0.20[3]
9-Methoxycanthin-6-oneHeLa (Cervical)Sulforhodamine B4.30 ± 0.27[3]
9-Hydroxycanthin-6-oneOvarian Cancer CellsCytotoxicity AssayPotent Activity[5]

Table 2: Anti-inflammatory Activity of Canthin-6-one Alkaloids

CompoundCell LineStimulusEndpointInhibitionReference
4-Methoxy-5-hydroxycanthin-6-oneRAW 264.7LPSNO ProductionSignificant[6][7]
4-Methoxy-5-hydroxycanthin-6-oneRAW 264.7LPSTNF-α ReleaseSignificant[6][7]
9-Hydroxycanthin-6-oneRAW 264.7LPSNF-κB ActivationSuppression[8]
Canthin-6-oneRAW 264.7LPSTNF-α ProductionSuppression[8]
Canthin-6-oneHEK-293/NF-κB-lucTNF-αNF-κB InhibitionIC50: 1.5-7.4 µM[9]
9-Hydroxycanthin-6-oneRAW 264.7LPSIL-6, IL-10, TNF-αIC50 values reported[10]

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol details the measurement of cell viability and proliferation to assess the cytotoxic effects of this compound.[11]

Materials:

  • Cancer cell lines (e.g., A2780, HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol uses the Griess assay to quantify nitrite, a stable product of NO, in cell culture supernatants as a measure of anti-inflammatory activity.[12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[6]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO2.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO production inhibition.

Protocol 3: Quantification of TNF-α by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.[7]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Wash buffer

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2 to obtain cell culture supernatants.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops (15-30 minutes).

  • Stopping Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.

Protocol 4: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot

This protocol outlines the procedure for examining the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[6][8]

Materials:

  • Appropriate cell line (e.g., RAW 264.7, SW480)

  • LPS or other appropriate stimulus

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or stimulus for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_inflammation_details cluster_signaling_details cluster_analysis Data Analysis start Start: Culture Cells (e.g., RAW 264.7, A2780) treatment Treat with this compound + Stimulus (e.g., LPS) start->treatment cytotoxicity Cytotoxicity Assay (SRB / MTT) treatment->cytotoxicity inflammation Anti-inflammatory Assays treatment->inflammation signaling Signaling Pathway Analysis treatment->signaling ic50 IC50 Calculation cytotoxicity->ic50 no_assay Griess Assay (NO) inflammation->no_assay elisa_assay ELISA (TNF-α, IL-6) inflammation->elisa_assay western_blot Western Blot (p-p65, p-ERK) signaling->western_blot reporter_assay Reporter Assay (NF-κB Luciferase) signaling->reporter_assay inhibition % Inhibition no_assay->inhibition elisa_assay->inhibition expression Protein Expression Levels western_blot->expression reporter_assay->inhibition

Caption: Experimental workflow for evaluating this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p65_p50_IkB p65 p50 IκBα IKK->p65_p50_IkB:ikb P p65_p50 p65 p50 p65_p50_IkB->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, iNOS, IL-6) p65_p50->genes Transcription compound This compound compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

mapk_pathway stress Cellular Stress / Growth Factors receptor Receptor stress->receptor RAS_RAF RAS -> RAF receptor->RAS_RAF MEK MEK1/2 RAS_RAF->MEK ERK ERK1/2 MEK->ERK P apoptosis Apoptosis / Cell Cycle Arrest ERK->apoptosis compound This compound compound->ERK Modulation

Caption: Modulation of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Investigating 10-Hydroxycanthin-6-one in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to study the therapeutic effects of 10-Hydroxycanthin-6-one, a promising β-carboline alkaloid with potential applications in treating inflammatory diseases, cancer, and neurological disorders.

Anti-Inflammatory Effects of this compound

Canthin-6-one alkaloids have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators.[1][2] In vivo studies have shown that canthin-6-one and its derivatives can suppress inflammatory responses in various disease models.[1] These protocols are designed to evaluate the efficacy of this compound in mitigating inflammation.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics the pathology of inflammatory bowel disease (IBD), particularly ulcerative colitis.

Experimental Protocol:

Parameter Specification
Animal Model C57BL/6 mice, 8-10 weeks old, male or female
Disease Induction 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in drinking water for 7 days.[3][4]
This compound Administration Oral gavage, once daily. A starting dose of 10-50 mg/kg can be used, formulated in a vehicle like 0.5% carboxymethylcellulose (CMC). Dosing should begin concurrently with DSS administration or as a pre-treatment.
Positive Control Sulfasalazine (50-100 mg/kg, oral gavage)
Experimental Groups 1. Naive (no DSS, vehicle only)2. DSS + Vehicle3. DSS + this compound (low dose)4. DSS + this compound (high dose)5. DSS + Sulfasalazine
Duration 7 days of DSS administration, with daily monitoring. Euthanasia on day 8.
Outcome Measures - Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.- Colon Length: Measured post-euthanasia.- Histological Analysis: H&E staining of colon sections to assess inflammation, crypt damage, and ulceration.[5][6][7]- Cytokine Analysis: Measurement of TNF-α, IL-6, and IL-1β levels in colon tissue homogenates or serum by ELISA.[8][9]

Experimental Workflow:

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) grouping Randomization into Experimental Groups acclimatization->grouping baseline Baseline Measurements (Weight) grouping->baseline dss_admin DSS Administration (in drinking water, 7 days) baseline->dss_admin drug_admin This compound (Oral Gavage, Daily) baseline->drug_admin monitoring Daily Monitoring (Weight, DAI) dss_admin->monitoring drug_admin->monitoring euthanasia Euthanasia (Day 8) monitoring->euthanasia colon Colon Length Measurement euthanasia->colon histology Histological Analysis euthanasia->histology elisa Cytokine Analysis (ELISA) euthanasia->elisa

Workflow for DSS-induced colitis model.
Adjuvant-Induced Arthritis in Rats

This model is widely used to study the pathogenesis of rheumatoid arthritis and to screen for anti-arthritic drugs.

Experimental Protocol:

Parameter Specification
Animal Model Lewis or Sprague-Dawley rats, 7-8 weeks old, male
Disease Induction Single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 1 mg of heat-killed Mycobacterium tuberculosis at the base of the tail.[10][11]
This compound Administration Oral gavage, once daily. A starting dose of 10-50 mg/kg can be used. Treatment can be initiated on the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).
Positive Control Indomethacin (1-2 mg/kg, oral gavage)
Experimental Groups 1. Naive (no FCA, vehicle only)2. FCA + Vehicle3. FCA + this compound (low dose)4. FCA + this compound (high dose)5. FCA + Indomethacin
Duration 21-28 days, with regular monitoring.
Outcome Measures - Arthritis Score: Visual scoring of paw swelling and erythema.[12][13][14]- Paw Volume/Thickness: Measured using a plethysmometer or calipers.- Histological Analysis: H&E staining of joint sections to assess synovial inflammation, cartilage erosion, and bone resorption.[1]- Cytokine Analysis: Measurement of TNF-α and IL-1β in serum or joint tissue by ELISA.

Anti-Cancer Effects of this compound

Canthin-6-one alkaloids have shown cytotoxic activity against various cancer cell lines.[15][16][17][18] The following model is suitable for investigating the anti-angiogenic and anti-tumor properties of this compound in vivo.

Zebrafish Xenograft Model for Melanoma

Zebrafish embryos provide a rapid and scalable in vivo platform for screening anti-cancer compounds.[2][19][20][21][22]

Experimental Protocol:

Parameter Specification
Animal Model Zebrafish (Danio rerio) embryos, 2 days post-fertilization (dpf)
Cell Line Human melanoma cell line (e.g., A375, SK-MEL-28) fluorescently labeled (e.g., with DiI or expressing GFP)
Xenotransplantation Microinjection of approximately 200-400 cells into the yolk sac or perivitelline space of each embryo.[23][24]
This compound Administration Added directly to the embryo medium. A concentration range of 1-50 µM can be tested.
Positive Control A known anti-melanoma drug (e.g., Vemurafenib) at an appropriate concentration.
Experimental Groups 1. Vehicle Control (embryo medium with DMSO)2. This compound (low concentration)3. This compound (high concentration)4. Positive Control
Duration 3-5 days post-injection.
Outcome Measures - Tumor Growth/Size: Quantification of the fluorescent tumor area or volume using microscopy and image analysis software.[15][25][26][27]- Metastasis/Invasion: Counting the number of disseminated cancer cells outside the primary tumor site.- Anti-angiogenic Effects: Can be assessed using transgenic zebrafish lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).

Signaling Pathway Implicated in Anti-Cancer Effects:

Anti_Cancer_Pathway This compound This compound Apoptosis Apoptosis This compound->Apoptosis induces Angiogenesis Angiogenesis This compound->Angiogenesis inhibits Tumor_Growth Tumor_Growth Apoptosis->Tumor_Growth inhibits Angiogenesis->Tumor_Growth promotes

Potential anti-cancer mechanisms.

Neuroprotective Effects of this compound

Several canthin-6-one derivatives have demonstrated neuroprotective potential in in vitro models, suggesting their therapeutic utility in neurological disorders like stroke.[28]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used and clinically relevant model of focal cerebral ischemia (stroke).

Experimental Protocol:

Parameter Specification
Animal Model Male Sprague-Dawley or Wistar rats, 250-300g
Disease Induction Transient occlusion of the middle cerebral artery (MCA) for 90-120 minutes using the intraluminal filament method, followed by reperfusion.[29][30][31][32]
This compound Administration Intraperitoneal (i.p.) or intravenous (i.v.) injection. A starting dose of 5-20 mg/kg can be administered either before or immediately after reperfusion.
Positive Control A neuroprotective agent with known efficacy in this model (e.g., Nimodipine).
Experimental Groups 1. Sham-operated + Vehicle2. MCAO + Vehicle3. MCAO + this compound (low dose)4. MCAO + this compound (high dose)5. MCAO + Positive Control
Duration 24-72 hours post-MCAO for acute assessments; longer for chronic functional recovery studies.
Outcome Measures - Neurological Deficit Scoring: Evaluation of motor and sensory deficits using a standardized scoring system.[16][33][34][35]- Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices to quantify the infarct area.- Histological Analysis: H&E staining to assess neuronal damage in the ischemic penumbra.- Biochemical Markers: Measurement of oxidative stress markers (e.g., MDA, SOD) and inflammatory cytokines in brain tissue.

Logical Relationship of Neuroprotection:

Neuroprotection_Logic Ischemia Ischemia Oxidative_Stress Oxidative_Stress Ischemia->Oxidative_Stress Inflammation Inflammation Ischemia->Inflammation Neuronal_Death Neuronal_Death Oxidative_Stress->Neuronal_Death Inflammation->Neuronal_Death This compound This compound This compound->Oxidative_Stress inhibits This compound->Inflammation inhibits

Hypothesized neuroprotective action.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on institutional guidelines, specific research questions, and the physicochemical properties of the this compound being tested. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Application Note: Quantification of 10-Hydroxycanthin-6-one in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 10-Hydroxycanthin-6-one in plant extracts. This compound, a bioactive canthin-6-one alkaloid found in various medicinal plants such as Eurycoma longifolia, is of significant interest to researchers in natural product chemistry and drug development. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, providing accurate and reproducible quantification. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound, also referred to as 9-hydroxycanthin-6-one in some literature, is a naturally occurring alkaloid with a range of reported biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a detailed HPLC method optimized for the determination of this compound.

Experimental Protocol

Sample Preparation

A reliable quantification starts with a reproducible sample preparation protocol. The following procedure is a general guideline for the extraction of this compound from powdered plant material.

Materials:

  • Powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant sample and transfer it to a suitable container.

  • Add 10 mL of methanol to the sample.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the mixture in an ultrasonic bath for 20 minutes to enhance extraction efficiency.[2]

  • Centrifuge the mixture at 3000 RPM for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

HPLC Instrumentation and Conditions

The following HPLC conditions have been shown to provide good separation and quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 25 °C[3]
Detection Wavelength 254 nm or 272 nm

| Run Time | Approximately 25 minutes |

Method Validation

The presented HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are summarized below.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from various studies for the HPLC analysis of canthin-6-one alkaloids, including this compound.

ParameterResultReference
Retention Time (this compound) 24.11 min[4][5][6]
**Linearity (R²) **0.999[3]
Accuracy (Recovery) 87.1 - 106.8%[4]
Precision (%RSD) 1.12% (Intra-day)[3]
1.44 - 5.26% (Inter-day)[4]
Limit of Detection (LOD) 0.02 - 0.05 µg/mL[7]

Workflow and Pathway Diagrams

To provide a clear visual representation of the experimental process, the following diagrams have been generated using Graphviz (DOT language).

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Powdered Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification of This compound chromatogram->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The provided protocol and validation data will be a valuable asset for researchers and scientists in the fields of natural product chemistry, phytochemistry, and drug development, enabling accurate and reproducible analysis of this important bioactive compound.

References

Application Notes and Protocols for the Extraction and Purification of 10-Hydroxycanthin-6-one from Eurycoma longifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid found in the roots of Eurycoma longifolia, a medicinal plant native to Southeast Asia. This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anticancer and anti-inflammatory properties. Notably, a structurally similar compound, 9-hydroxycanthin-6-one, has been identified as an inhibitor of the Wnt signaling pathway through the activation of Glycogen Synthase Kinase 3β (GSK3β), suggesting a potential therapeutic avenue for diseases associated with aberrant Wnt signaling.[1][2] This document provides detailed protocols for the extraction and purification of this compound from Eurycoma longifolia roots, enabling further research and development.

Data Presentation

The following table summarizes quantitative data for canthin-6-one alkaloids, including 9-hydroxycanthin-6-one and 9-methoxycanthin-6-one, isolated from Eurycoma longifolia. While specific yield and purity data for this compound are not extensively reported, the data for these closely related analogs provide a benchmark for expected outcomes.

CompoundExtraction MethodPurification MethodYield (from crude extract)PurityAnalytical MethodReference
9-Hydroxycanthin-6-oneMethanol ExtractionActivity-guided fractionationNot specified>98%HPLC, NMR[Ohishi et al., 2015][1]
9-Methoxycanthin-6-oneMethanol ExtractionColumn ChromatographyNot specified>98%HPLC, NMR[Various]
Canthin-6-one Alkaloids (general)Ethanolic ExtractionColumn Chromatography0.012% - 0.066% (of dry weight)Not specifiedHPLC[Request PDF]

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloid Fraction from Eurycoma longifolia Roots

This protocol outlines the initial extraction of a crude mixture of alkaloids from dried root material.

Materials:

  • Dried and powdered roots of Eurycoma longifolia

  • Methanol (ACS grade or higher)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Milli-Q water or distilled water

  • Dichloromethane (ACS grade or higher)

  • Separatory funnel

Procedure:

  • Macerate the dried and powdered roots of Eurycoma longifolia with methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Suspend the crude extract in water and partition successively with dichloromethane (3 x 500 mL).

  • Separate the dichloromethane layers, combine them, and concentrate using a rotary evaporator to obtain the crude alkaloid fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of the target compound from the crude alkaloid fraction.

Materials:

  • Crude alkaloid fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Elution solvents: Hexane, Ethyl Acetate, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. A suggested gradient is as follows:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions of 20-30 mL and monitor the separation by TLC using an appropriate solvent system (e.g., Hexane:Ethyl Acetate 1:1 or Dichloromethane:Methanol 95:5).

  • Visualize the TLC plates under UV light (254 nm and 366 nm) to identify fractions containing the desired compound. Canthin-6-one alkaloids typically appear as fluorescent spots.

  • Combine the fractions containing this compound based on the TLC profiles.

  • Concentrate the combined fractions under reduced pressure to yield the purified this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform) or by preparative HPLC if necessary.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Dried & Powdered Eurycoma longifolia Roots Extraction Methanol Extraction (Maceration) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Water/Dichloromethane) Concentration1->Partitioning Crude Extract Concentration2 Concentration of Dichloromethane Fraction Partitioning->Concentration2 Crude Alkaloid Fraction ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) Concentration2->ColumnChromatography TLC Fraction Monitoring (TLC) ColumnChromatography->TLC Pooling Pooling of Fractions TLC->Pooling FinalConcentration Final Concentration & Drying Pooling->FinalConcentration End Purified This compound FinalConcentration->End

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway

Based on the activity of the structurally similar 9-hydroxycanthin-6-one, the following diagram illustrates the proposed mechanism of action for this compound in the Wnt signaling pathway.

Wnt_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_wnt Canonical Wnt Pathway cluster_nucleus Compound This compound GSK3B GSK3β (Glycogen Synthase Kinase 3β) Compound->GSK3B Activates BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP DestructionComplex Destruction Complex (Axin, APC, CK1α) Frizzled->DestructionComplex Inhibits DestructionComplex->BetaCatenin Phosphorylates PhosphoBetaCatenin Phosphorylated β-catenin Nucleus Nucleus BetaCatenin->Nucleus Translocates Proteasome Proteasomal Degradation PhosphoBetaCatenin->Proteasome Leads to TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds to

Caption: Proposed inhibition of the Wnt signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 10-Hydroxycanthin-6-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

This compound is a naturally occurring β-carboline alkaloid found in plants of the Simaroubaceae family, most notably Eurycoma longifolia Jack.[1][2] This plant is also a source of other structurally related canthin-6-one alkaloids which may pose purification challenges.[1][3]

Q2: What are the common canthin-6-one alkaloids that may act as impurities during the purification of this compound?

During the purification of this compound from natural sources like Eurycoma longifolia, other related canthin-6-one alkaloids are often co-extracted. The most common of these include:

  • Canthin-6-one

  • 9-methoxycanthin-6-one

  • Canthin-6-one-9-O-β-d-glucopyranoside[1][4]

These compounds have similar chemical structures, which can make their separation challenging.

Q3: What are the recommended solvents for dissolving this compound?

Q4: What are the general stability considerations for canthin-6-one alkaloids during purification?

Although specific stability studies on this compound are not extensively documented, general principles for alkaloid purification should be followed. It is advisable to avoid prolonged exposure to harsh acidic or basic conditions, high temperatures, and strong light, as these factors can lead to degradation. Monitoring for the appearance of degradation products during each purification step is recommended.

Troubleshooting Guides

HPLC Purification

Issue 1: Poor resolution between this compound and other canthin-6-one alkaloids.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: The separation of canthin-6-one alkaloids is highly dependent on their hydrophobicity and ionization.[4] Adjusting the mobile phase composition can significantly improve resolution. For reverse-phase HPLC, a gradient elution with acetonitrile and water containing an acidic modifier like trifluoroacetic acid is often effective.[4] For more challenging separations, Micellar Liquid Chromatography (MLC) using a mobile phase containing sodium dodecyl sulfate (SDS) at a controlled pH can enhance resolution by utilizing both hydrophobic and electrostatic interactions.[4][5]

  • Possible Cause 2: Non-optimal column chemistry.

    • Solution: Ensure the use of a high-quality C18 column with good peak shape for alkaloids. If co-elution persists, consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

  • Possible Cause 3: High sample loading.

    • Solution: Overloading the column can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.

Issue 2: Peak tailing for this compound.

  • Possible Cause 1: Secondary interactions with residual silanols on the column.

    • Solution: Add a competitive base, such as triethylamine, to the mobile phase in low concentrations (0.1-0.5%) to block the active sites on the silica support. Alternatively, using a mobile phase with a lower pH can reduce the ionization of silanol groups.

  • Possible Cause 2: Presence of metal contaminants in the sample or HPLC system.

    • Solution: Use high-purity solvents and sample vials. If contamination is suspected in the HPLC system, passivation with an acid solution may be necessary.

Issue 3: Low recovery of this compound.

  • Possible Cause 1: Irreversible adsorption onto the column.

    • Solution: Ensure the mobile phase is strong enough to elute the compound. If the compound is highly retained, a stronger organic solvent or a steeper gradient may be required. Also, check for sample precipitation on the column by ensuring the sample is fully dissolved in the mobile phase.

  • Possible Cause 2: Degradation during analysis.

    • Solution: If the compound is unstable, consider using a lower column temperature and ensure the mobile phase pH is within a stable range for the compound.

Extraction and Preliminary Purification

Issue: Low yield of this compound from the initial extract.

  • Possible Cause 1: Inefficient extraction from the plant material.

    • Solution: The choice of extraction solvent is crucial. While a detailed protocol for this compound is not available, a method for a related compound, 9-methoxycanthin-6-one, involves ultrasonic extraction with 50% ethanol.[6] Ensure the plant material is finely powdered to maximize the surface area for extraction.

  • Possible Cause 2: Loss of compound during liquid-liquid partitioning.

    • Solution: After initial extraction and evaporation of the ethanol, the resulting aqueous suspension is typically partitioned with an organic solvent like dichloromethane to separate compounds based on their polarity.[6] Ensure complete phase separation and repeat the partitioning step multiple times to maximize the recovery of the target compound.

  • Possible Cause 3: Inefficient separation on silica column chromatography.

    • Solution: A step-wise gradient elution on a silica column is a common method for the initial fractionation of the crude extract.[6] Careful optimization of the solvent system (e.g., hexane-ethyl acetate) is necessary to achieve good separation of the canthin-6-one alkaloids.[7]

Data Presentation

Table 1: Comparison of Chromatographic Methods for Canthin-6-one Alkaloid Analysis

ParameterMicellar Liquid Chromatography (MLC)Conventional High-Performance Liquid Chromatography (HPLC)
Mobile Phase 15:85 (v/v) acetonitrile:water (pH 3) containing 110 mM SDS and 10 mM NaH2PO4Gradient of 0.02% aqueous trifluoroacetic acid and 80% acetonitrile in 0.02% aqueous trifluoroacetic acid
Column C18C18
Retention Time of 9-Hydroxycanthin-6-one 17.64 min24.11 min
Resolution (9-Hydroxycanthin-6-one vs. Canthin-6-one) 9.6938.86
Resolution (Canthin-6-one vs. 9-Methoxycanthin-6-one) 2.802.92
Reference [4][4]

Table 2: Purity of a Related Canthin-6-one Alkaloid after a Multi-step Purification Process

Purification StepPurity of 9-methoxycanthin-6-one
After C18 column purification99.21%
Reference [6]

Experimental Protocols

Protocol 1: Extraction and Purification of Canthin-6-one Alkaloids (Adapted from a protocol for 9-methoxycanthin-6-one[6])

  • Extraction:

    • Suspend the powdered Radix Eurycomae longifoliae in 50% (v/v) ethanol.

    • Perform ultrasonic extraction.

    • Evaporate the ethanol under vacuum to obtain an aqueous suspension.

  • Partitioning:

    • Partition the aqueous suspension with dichloromethane.

    • Collect and combine the dichloromethane fractions.

  • Silica Column Chromatography:

    • Concentrate the dichloromethane extract and load it onto a silica gel column.

    • Elute the column with a suitable solvent gradient (e.g., hexane-ethyl acetate) to separate the fractions containing canthin-6-one alkaloids.

  • Crystallization:

    • Combine the fractions containing the target compound and concentrate.

    • Induce crystallization using a suitable solvent combination (e.g., dichloromethane, methanol, acetone, and water).

  • Final Purification (Reverse-Phase Chromatography):

    • Dissolve the crystallized material.

    • Purify the compound on a C18 column using an appropriate mobile phase to achieve high purity.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_final_product Final Product start Powdered Eurycoma longifolia extraction Ultrasonic Extraction (50% Ethanol) start->extraction evaporation Evaporation of Ethanol extraction->evaporation partitioning Liquid-Liquid Partitioning (Dichloromethane) evaporation->partitioning silica Silica Column Chromatography partitioning->silica crystallization Crystallization silica->crystallization c18 C18 Reverse-Phase Chromatography crystallization->c18 end Pure this compound c18->end

Caption: A generalized workflow for the extraction and purification of this compound.

troubleshooting_logic start Poor Resolution in HPLC cause1 Inappropriate Mobile Phase Composition start->cause1 cause2 Non-optimal Column Chemistry start->cause2 cause3 High Sample Loading start->cause3 solution1 Adjust Mobile Phase: - Modify solvent ratio - Change pH - Use ion-pairing agent cause1->solution1 solution2 Change Column: - Different stationary phase - New column of same type cause2->solution2 solution3 Reduce Sample Load: - Decrease injection volume - Dilute sample cause3->solution3

Caption: A troubleshooting decision tree for poor HPLC resolution.

References

solubility issues of 10-Hydroxycanthin-6-one in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 10-Hydroxycanthin-6-one in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring canthin-6-one alkaloid with demonstrated biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Like many canthin-6-one derivatives, it is a poorly water-soluble compound. This low aqueous solubility can lead to precipitation in biological buffers, affecting the accuracy and reproducibility of experimental results.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is the most commonly used solvent to prepare concentrated stock solutions.

Q3: What is the recommended method for preparing a working solution of this compound in a biological buffer?

A3: The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into the desired biological buffer to achieve the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the buffer is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

Q4: Can I expect this compound to be soluble in my cell culture medium?

Q5: How does pH affect the solubility of this compound?

A5: The solubility of canthin-6-one derivatives can be influenced by pH due to the presence of ionizable groups. The retention of these compounds during chromatography is affected by their ionization state, suggesting that altering the pH of the biological buffer might impact solubility.[4][5] For instance, a lower pH was found to be optimal for the chromatographic separation of related canthin-6-one alkaloids, which may suggest better solubility of the ionized form.[4][5]

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Biological Buffer

This is a common issue arising from the poor aqueous solubility of this compound.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your biological buffer.

  • Decrease the Final DMSO Concentration: While counterintuitive, a high concentration of DMSO in the final solution can sometimes cause the compound to precipitate out when it encounters the aqueous environment. Ensure the final DMSO concentration is kept to a minimum (ideally below 0.5%).

  • Use a Co-solvent or Surfactant: For in vivo studies, formulations often include co-solvents like PEG300 or surfactants like Tween 80 to improve solubility.[6] A similar approach can be cautiously applied in vitro, ensuring the chosen excipient does not interfere with the assay.

  • pH Adjustment: Experimentally determine if adjusting the pH of your biological buffer improves solubility. The ionization state of this compound may change with pH, potentially leading to better solubility.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a bath sonicator can help in dissolving the compound. However, be cautious about the thermal stability of this compound.

Summary of Solubility Enhancement Strategies

StrategyDescriptionConsiderations
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, Ethanol) to increase solubility.The final concentration of the co-solvent should be non-toxic to cells and not interfere with the assay.
pH Adjustment Modifying the pH of the buffer to ionize the compound, which can increase aqueous solubility.The adjusted pH must be compatible with the biological system under investigation.
Surfactants Using non-ionic surfactants (e.g., Tween 80, Pluronic F68) to form micelles that encapsulate the compound.Surfactants can interfere with cell membranes and certain assays. Compatibility must be tested.
Complexation Using cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes that enhance solubility.The cyclodextrin-compound complex should be stable and not affect the biological activity of the compound.
Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to the variable solubility of this compound.

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: Do not store diluted working solutions of this compound in biological buffers for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from the DMSO stock for each experiment.

  • Vortex Before Use: Always vortex the diluted working solution immediately before adding it to your assay to ensure a homogenous suspension, even if no visible precipitate is present.

  • Filter Sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) and visually inspect for any loss of compound due to precipitation on the filter. Consider preparing the solution aseptically if filtration proves problematic.

  • Confirm Compound Concentration: If feasible, use an analytical method like HPLC to confirm the concentration of this compound in your final working solution after preparation and any filtration steps.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 236.23 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.36 mg, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: General Method for Assessing Solubility in a Biological Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Biological buffer of interest (e.g., PBS, Tris-HCl, DMEM)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock into the biological buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all dilutions.

  • Include a buffer-only control with the same final DMSO concentration.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours, 24 hours).

  • Visually inspect for any precipitate.

  • For a more quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (a UV-Vis scan would be needed to determine the λmax).

  • A decrease in absorbance compared to a freshly prepared, non-centrifuged sample indicates precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Buffer store->dilute vortex Vortex Vigorously dilute->vortex add_to_assay Add to Experiment vortex->add_to_assay incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze troubleshooting_flowchart action action start Start precipitate Precipitation Observed? start->precipitate end_ok Proceed with Experiment precipitate->end_ok No action_lower_conc Lower Final Concentration precipitate->action_lower_conc Yes end_fail Re-evaluate Experiment check1 Precipitation Still Occurs? action_lower_conc->check1 check1->end_ok No action_ph Adjust Buffer pH check1->action_ph Yes check2 Precipitation Still Occurs? action_ph->check2 check2->end_ok No action_cosolvent Add Co-solvent/ Surfactant check2->action_cosolvent Yes check3 Precipitation Still Occurs? action_cosolvent->check3 check3->end_ok No check3->end_fail Yes cosolvent_concept cluster_before Without Co-solvent cluster_after With Co-solvent (DMSO) water1 H2O drug1 Drug precipitate Precipitate drug1->precipitate drug2 Drug drug2->precipitate drug3 Drug drug3->precipitate dissolved Dissolved water2 H2O dmso1 DMSO drug4 Drug drug4->dissolved drug5 Drug drug5->dissolved drug6 Drug drug6->dissolved

References

stability of 10-Hydroxycanthin-6-one under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxycanthin-6-one. It addresses common stability issues encountered during experimental conditions.

Note on Nomenclature: The compound this compound is frequently referred to in scientific literature as 9-Hydroxycanthin-6-one (CAS No. 138544-91-9). For the purpose of this guide, both names will be used interchangeably, with a preference for 9-Hydroxycanthin-6-one, which is more prevalent.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and analysis of this compound.

Issue 1: Compound Precipitation in Aqueous Solutions

Symptoms:

  • Visible solid particles or cloudiness in your aqueous buffer or media after adding the compound stock solution.

  • Inconsistent results in bioassays.

  • Low recovery during sample preparation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility This compound is sparingly soluble in water. Its solubility is influenced by the pH of the medium.
Solution 1: Adjust pH. Canthin-6-one alkaloids are known to have ionizable groups. Experiment with slight acidification of the aqueous medium to enhance solubility. A study on related compounds showed better stability and resolution at pH 3.[1][2][3]
Solution 2: Use a Co-solvent. If permissible for your experiment, use a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final aqueous solution to maintain solubility.
Incorrect Solvent for Stock Solution The initial stock solution was prepared in a solvent that is not miscible with the aqueous experimental medium.
Solution: Prepare the stock solution in a water-miscible organic solvent. This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4][5] For most biological experiments, DMSO is a suitable choice for the initial stock solution.
Issue 2: Degradation of the Compound Upon Storage

Symptoms:

  • Appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS) over time.

  • Decrease in the peak area of the parent compound.

  • Change in the color of the solution or solid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Photodegradation The compound is sensitive to light, especially UV radiation.
Solution 1: Protect from Light. Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.[6][7][8]
Solution 2: Work under Low-Light Conditions. Perform experimental manipulations in a dimly lit room or under yellow light to minimize exposure.
Thermal Degradation The compound may be unstable at elevated temperatures.
Solution 1: Controlled Storage Temperature. Store stock solutions at -20°C for long-term storage. For short-term storage (up to 24 months for the solid), 2-8°C may be adequate if the vial is tightly sealed.[9]
Solution 2: Avoid Excessive Heat. During experimental procedures, avoid prolonged exposure to high temperatures unless it is a required stress condition.
Oxidative Degradation The compound may be susceptible to oxidation from atmospheric oxygen or oxidizing agents.
Solution: Use Degassed Solvents. For preparing solutions, especially for long-term storage or sensitive assays, use solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid compound should be stored at -20°C, desiccated, and protected from light.[9] Stock solutions should also be stored at -20°C in tightly sealed, light-protected vials.[9] For short-term storage of the solid, 2-8°C is acceptable.[9]

Q2: Which solvents should I use to prepare a stock solution?

A2: this compound is soluble in several organic solvents, including DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4][5] The choice of solvent will depend on the requirements of your specific experiment. For most cell-based assays, DMSO is a common choice.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: You should perform a forced degradation study. This involves subjecting the compound to various stress conditions that are more severe than your experimental conditions to predict its stability.[6][7][8] The International Council for Harmonisation (ICH) guidelines recommend testing for degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[6][7][8]

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound are not well-documented in publicly available literature. A forced degradation study coupled with a stability-indicating analytical method (like HPLC-MS) would be necessary to identify and characterize any potential degradants.

Q5: What is a stability-indicating analytical method, and why do I need one?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[1][2][3] It is crucial to ensure that any new peaks corresponding to degradation products are well-resolved from the peak of the parent compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound, based on ICH guidelines.[6][7][8]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a developed HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using techniques like mass spectrometry.

Quantitative Data Summary (Hypothetical Example):

The following table is a hypothetical representation of results from a forced degradation study. Researchers should generate their own data.

Stress ConditionDuration (hours)Temperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460°C15%2
0.1 M NaOH860°C25%3
3% H₂O₂24Room Temp10%1
Dry Heat (Solid)4880°C5%1
Photostability-ICH Guideline20%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal (80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC-DAD/MS Analysis dilute->hplc evaluation Calculate % Degradation Identify Degradants Assess Method Specificity hplc->evaluation

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_symptoms Symptom Identification cluster_causes_precip Precipitation Causes cluster_causes_degrad Degradation Causes cluster_solutions Solutions start Stability Issue Encountered symptom1 Precipitation in Aqueous Solution? start->symptom1 symptom2 Degradation Over Time? start->symptom2 cause_solubility Poor Aqueous Solubility symptom1->cause_solubility cause_solvent Immiscible Stock Solvent symptom1->cause_solvent cause_photo Photodegradation symptom2->cause_photo cause_thermal Thermal Degradation symptom2->cause_thermal cause_oxidative Oxidative Degradation symptom2->cause_oxidative sol_ph Adjust pH / Use Co-solvent cause_solubility->sol_ph sol_stock Use Miscible Solvent (e.g., DMSO) cause_solvent->sol_stock sol_light Protect from Light cause_photo->sol_light sol_temp Store at -20°C cause_thermal->sol_temp sol_oxygen Use Degassed Solvents cause_oxidative->sol_oxygen

Caption: Troubleshooting logic for stability issues with this compound.

References

Technical Support Center: Optimizing HPLC Separation of Canthin-6-one Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of canthin-6-one alkaloids.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of canthin-6-one alkaloids in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my canthin-6-one alkaloid peaks?

Peak tailing is a common issue when analyzing basic compounds like alkaloids and can compromise the accuracy and resolution of your quantification.[1][2][3] It is often caused by secondary interactions between the analytes and the stationary phase.[3]

Possible Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes, leading to peak tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the basic alkaloids.[2]

    • Solution 2: Use End-capped Columns: Employing end-capped columns or those with a polar-embedded phase can shield the residual silanol groups.[1]

    • Solution 3: Add a "Silanol Blocker": Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites.

  • Incorrect Mobile Phase pH or Buffer Strength: If the mobile phase pH is close to the pKa of the canthin-6-one alkaloid, it can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[1][4]

    • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of your target analytes.[4] Increasing the buffer concentration (typically in the range of 10-50 mM) can also improve peak shape.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][5]

    • Solution: Dilute your sample or reduce the injection volume.[2][5]

  • Column Degradation: An old or contaminated column can lose its efficiency and contribute to peak tailing.[2]

    • Solution: Replace or regenerate the column according to the manufacturer's instructions.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause band broadening and peak tailing.[1][2]

    • Solution: Use tubing with a narrow internal diameter and minimize tubing length where possible.[1]

Q2: How can I improve the resolution between closely eluting canthin-6-one alkaloids?

Achieving good resolution is critical for accurate quantification. Several factors can be adjusted to improve the separation of co-eluting peaks.

Optimization Strategies:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[6]

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can help to separate compounds with different polarities more effectively.[7] Optimizing the gradient slope and duration is key.[7]

  • Adjust Mobile Phase pH: As with peak tailing, altering the pH can change the ionization state of the alkaloids and thus their retention and selectivity.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, selecting a column with a different chemistry (e.g., a phenyl-hexyl or a cyano phase instead of a standard C18) can provide the necessary change in selectivity.[6]

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which may improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase when developing an HPLC method for canthin-6-one alkaloids?

A common starting point for reversed-phase HPLC of canthin-6-one alkaloids is a gradient of acetonitrile and water, with an acidic modifier. For example, a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is frequently used. The gradient can be programmed to increase the percentage of the organic phase over time to elute the compounds of interest.

Q2: What type of HPLC column is most suitable for separating canthin-6-one alkaloids?

Reversed-phase columns, particularly C18 columns, are widely used for the separation of canthin-6-one alkaloids.[8] For basic compounds like these alkaloids, it is beneficial to use a modern, high-purity silica column with end-capping to minimize peak tailing.[1]

Q3: How should I prepare my plant extract samples for HPLC analysis of canthin-6-one alkaloids?

Proper sample preparation is crucial to protect the HPLC column and obtain reliable results.[9][10] A general workflow includes:

  • Extraction: Extract the alkaloids from the plant material using a suitable solvent, such as methanol or ethanol.

  • Filtration: Remove particulate matter from the extract by filtering it through a 0.45 µm or 0.22 µm syringe filter before injection.[10]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the target analytes, which can improve chromatographic performance.[9]

Experimental Protocols & Data

Example HPLC Method for Canthin-6-one Alkaloids

This protocol is a generalized example based on literature methods for the separation of canthin-6-one derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a lower percentage of Solvent B (e.g., 15-35%) and increase linearly to a higher percentage over 20-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or a wavelength specific to the absorbance maxima of the target alkaloids.

  • Injection Volume: 10-20 µL

Comparative Retention Data

The following table summarizes retention times for several canthin-6-one alkaloids from a comparative study using conventional HPLC and Micellar Liquid Chromatography (MLC).[11][12][13]

AnalyteConventional HPLC Retention Time (min)[11][12][13]MLC Retention Time (min)[11][12][13]
Canthin-6-one-9-O-β-d-glucopyranoside15.424.78
9-Hydroxycanthin-6-one24.1117.64
Canthin-6-one38.2732.84
9-Methoxycanthin-6-one39.8639.04

Note: The study concluded that while MLC showed comparable sensitivity and precision, conventional HPLC exhibited higher performance for samples with low analyte concentrations and varying matrices.[11][12]

Visual Guides

Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed CheckColumn Check Column Condition (Age, Contamination) Start->CheckColumn CheckOverload Check for Sample Overload Start->CheckOverload CheckMobilePhase Review Mobile Phase (pH, Buffer Strength) Start->CheckMobilePhase ReplaceColumn Replace or Regenerate Column CheckColumn->ReplaceColumn Degraded DiluteSample Dilute Sample or Reduce Injection Volume CheckOverload->DiluteSample Overloaded AdjustpH Adjust pH (2 units from pKa) or Increase Buffer Strength CheckMobilePhase->AdjustpH Suboptimal UseEndcapped Consider End-capped Column CheckMobilePhase->UseEndcapped Silanol Interaction Suspected End Peak Shape Improved ReplaceColumn->End DiluteSample->End AdjustpH->End UseEndcapped->End

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

General Sample Preparation Workflow for Plant Extracts

SamplePrepWorkflow PlantMaterial Plant Material Extraction Extraction (e.g., with Methanol) PlantMaterial->Extraction Filtration Filtration (0.22 or 0.45 µm filter) Extraction->Filtration Cleanup Optional: Solid-Phase Extraction (SPE) Cleanup Filtration->Cleanup Complex Matrix HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Simple Matrix Cleanup->HPLC_Analysis

Caption: A typical workflow for preparing plant extracts for HPLC analysis.

References

Technical Support Center: Quantification of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 10-hydroxycanthin-6-one in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.

Problem 1: Poor Peak Shape and Asymmetry

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often a result of secondary interactions with the stationary phase or issues with the mobile phase. Given that this compound is an alkaloid, it can exhibit strong interactions with residual silanols on C18 columns.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the analyte and reduce its interaction with the stationary phase.

      • Column Selection: Consider using a column with end-capping or a phenyl-hexyl stationary phase, which can offer different selectivity and reduce tailing for alkaloids.

Problem 2: Low Analyte Recovery

  • Question: I am experiencing low and inconsistent recovery of this compound during sample preparation. What are the likely causes and solutions?

  • Answer: Low recovery can stem from inefficient extraction or analyte degradation. The moderately lipophilic nature of canthinone alkaloids (e.g., 9-hydroxycanthin-6-one has a LogP of 2.16) influences the choice of extraction solvent.

    • Troubleshooting Steps:

      • Optimize LLE Solvent: If using liquid-liquid extraction (LLE), experiment with different organic solvents. Start with a moderately polar solvent like ethyl acetate or methyl tert-butyl ether. For more polar analytes, a mixture including a more polar solvent might be necessary.

      • Adjust pH during LLE: To ensure the analyte is in its neutral form for efficient extraction into an organic solvent, adjust the pH of the aqueous sample to be at least 2 pH units above its pKa.

      • Evaluate SPE Sorbents: If using solid-phase extraction (SPE), select a sorbent that provides optimal retention and elution. For an alkaloid, a cation-exchange or a mixed-mode sorbent can be effective. Ensure proper conditioning of the sorbent and test different elution solvents.

      • Check for Adsorption: The analyte may be adsorbing to plasticware. Using low-adsorption tubes or adding a small amount of organic solvent to the sample before extraction can help mitigate this.

Problem 3: Significant Ion Suppression or Enhancement

  • Question: My this compound signal is significantly suppressed (or enhanced) when analyzing biological samples compared to pure standards. How can I identify the source of the matrix effect and reduce it?

  • Answer: Ion suppression or enhancement is a common matrix effect in LC-MS/MS, often caused by co-eluting endogenous components like phospholipids.

    • Troubleshooting Steps:

      • Qualitative Assessment (Post-Column Infusion): Perform a post-column infusion experiment to identify the regions of your chromatogram where ion suppression or enhancement occurs. This will indicate if the matrix effect is co-eluting with your analyte.

      • Quantitative Assessment (Post-Extraction Spike): To quantify the extent of the matrix effect, compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.

      • Improve Sample Cleanup:

        • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider a subsequent clean-up step.

        • Liquid-Liquid Extraction (LLE): LLE is generally better at removing salts and some phospholipids than PPT.

        • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can effectively remove interfering components.

        • Phospholipid Removal Plates: Specialized plates designed to remove phospholipids can be very effective.

      • Chromatographic Separation: Modify your LC gradient to separate the analyte from the region of ion suppression. A longer run time or a different stationary phase might be necessary.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the sensitivity of your assay is sufficient.

Problem 4: Inconsistent Results Between Sample Lots

  • Question: I am observing variability in my results when analyzing different lots of biological matrices. What is the cause and how can I compensate for it?

  • Answer: This is known as the relative matrix effect and can arise from differences in the composition of the biological matrix between individuals or batches.

    • Troubleshooting Steps:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and is affected by the matrix in a similar way.

      • Matrix Matching: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. If the exact matrix is unavailable, a surrogate matrix with similar properties can be used, but this requires thorough validation.

      • Standard Addition: For individual samples where matrix effects are particularly problematic, the standard addition method can be used to accurately quantify the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best initial sample preparation technique for this compound in plasma?

A1: For initial method development, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate is a good starting point. It provides a cleaner extract than protein precipitation and is less complex to set up than solid-phase extraction (SPE). However, the optimal technique will depend on the required sensitivity and the complexity of the matrix.

Q2: How do I choose an appropriate internal standard (IS) for this compound?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels). If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior should be chosen. Another canthinone alkaloid that is not present in the samples could be a suitable option.

Q3: What are the typical LC-MS/MS parameters for the analysis of canthinone alkaloids?

A3:

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical choice.

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for alkaloids as they readily form protonated molecules.

  • MS/MS Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ions would need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

Q4: What are the acceptance criteria for matrix effects during method validation?

A4: According to regulatory guidelines, the matrix factor (the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent across different lots of the matrix. The coefficient of variation (CV) of the matrix factor from at least six different lots of matrix should not be greater than 15%.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix using your developed sample preparation method.

  • Prepare Post-Spiked Samples: Spike the extracted blank matrix with this compound at low and high concentrations.

  • Prepare Neat Solutions: Prepare solutions of this compound in the reconstitution solvent at the same low and high concentrations.

  • Analysis: Analyze both the post-spiked samples and the neat solutions by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Post-Spiked Sample) / (Peak Area in Neat Solution)

    • Calculate the MF for each lot of the matrix at both concentrations.

    • Calculate the mean MF and the coefficient of variation (CV%) of the MFs across all lots.

ParameterAcceptance Criteria
CV of Matrix Factor ≤ 15%
Protocol 2: A General-Purpose Liquid-Liquid Extraction (LLE) Method
  • Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.

  • pH Adjustment: Add 50 µL of a basic solution (e.g., 0.1 M sodium carbonate) to adjust the pH and vortex.

  • Extraction: Add 600 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 10,000 x g for 10 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects Start Matrix Effect Suspected (Ion Suppression/Enhancement) Assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess Optimize_Cleanup Optimize Sample Cleanup Assess->Optimize_Cleanup Significant Effect Optimize_LC Optimize Chromatography Assess->Optimize_LC Co-elution Use_SIL_IS Use Stable Isotope-Labeled IS Assess->Use_SIL_IS Compensation Needed Dilute Dilute Sample Assess->Dilute If Sensitivity Allows End Matrix Effect Minimized Optimize_Cleanup->End Optimize_LC->End Use_SIL_IS->End Dilute->End

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

Technical Support Center: 10-Hydroxycanthin-6-one and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference from 10-Hydroxycanthin-6-one in common cell viability assays. As a β-carboline alkaloid with known antitumor properties, understanding its interaction with assay chemistries is crucial for accurate assessment of its cytotoxic and cytostatic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a naturally occurring β-carboline alkaloid with demonstrated anti-leukemic and antitumor activities. Its chemical structure, which includes a conjugated aromatic system, gives it the potential to interfere with common cell viability assays through several mechanisms:

  • Optical Interference: The compound may absorb light or fluoresce in the same spectral range as the assay readout, leading to artificially high or low signals.

  • Redox Activity: As a β-carboline alkaloid, it may have inherent reducing or oxidizing properties that can directly interact with redox-based assay reagents (e.g., tetrazolium salts), independent of cellular metabolic activity.

  • Chemical Reactivity: It may react directly with assay components, altering their chemical properties and affecting signal generation.

Q2: Which cell viability assays are most likely to be affected by this compound?

Assays that rely on colorimetric, fluorometric, or redox-based detection are all potentially susceptible to interference. This includes:

  • Tetrazolium-based assays (MTT, XTT, WST-1, MTS): These assays measure the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. The inherent redox potential of this compound could lead to non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal for cell viability.

  • Resazurin (alamarBlue®)-based assays: These assays measure the reduction of non-fluorescent resazurin to the highly fluorescent resorufin. Similar to tetrazolium assays, the redox properties of this compound could interfere with this conversion. Additionally, the compound's own potential fluorescence could mask or augment the resorufin signal.

  • ATP-based assays (e.g., CellTiter-Glo®): While generally less prone to interference from colored or fluorescent compounds, these assays can be affected by compounds that inhibit the luciferase enzyme or quench the luminescent signal.

Q3: How can I determine if this compound is interfering with my assay?

A series of control experiments are essential to identify potential interference. These should be run in parallel with your main experiment:

  • Compound-only controls (cell-free): Add this compound to the assay medium without cells. This will reveal if the compound directly reacts with the assay reagents to produce a signal.

  • Killed-cell controls: Treat cells with a cytotoxic agent known to induce complete cell death, then add this compound and the assay reagent. This helps to distinguish between a compound's effect on viable cells and its chemical interference.

  • Time-course experiments: Measure the assay signal at different time points after adding the reagent. Rapid signal development in the presence of the compound may indicate chemical interference rather than a biological response.

Q4: What are the alternative assays or methods to confirm the cytotoxic effects of this compound?

It is highly recommended to use at least two mechanistically different assays to confirm the biological activity of a compound. If interference is suspected, consider using an orthogonal method that is less likely to be affected by the same interference mechanism. Good alternatives include:

  • Direct cell counting: Using a hemocytometer or an automated cell counter with a viability dye like trypan blue. This method directly assesses cell number and membrane integrity.

  • Apoptosis assays: Methods like Annexin V/Propidium Iodide staining followed by flow cytometry can provide more detailed information about the mode of cell death.

  • Clonogenic assays: These long-term assays measure the ability of single cells to form colonies, providing a robust measure of cytotoxicity.

  • Real-time cell analysis: Impedance-based assays can monitor cell proliferation and viability over time without the need for endpoint reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in cell viability assays.

Observed Problem Potential Cause Troubleshooting Steps
High background signal in compound-only (cell-free) wells. This compound is directly reducing the assay reagent (e.g., MTT, resazurin) or is inherently fluorescent at the assay wavelengths.1. Run a full spectral scan of this compound to determine its absorbance and fluorescence properties. 2. Subtract the background signal from the compound-only wells from your experimental wells. 3. If the background is very high, consider switching to an alternative assay with a different detection method (e.g., ATP-based assay).
Unexpectedly high cell viability at high concentrations of this compound. The compound's interference is masking its cytotoxic effect.1. Perform the control experiments outlined in FAQ Q3. 2. Use a lower concentration of the assay reagent or a shorter incubation time to minimize the contribution of chemical interference. 3. Confirm the results with an orthogonal assay (see FAQ Q4).
Inconsistent results between different assay types. Different assays are being affected by interference to varying degrees.1. Carefully analyze the mechanism of each assay and the potential for interference based on the properties of this compound. 2. Prioritize data from assays that are less likely to be affected by the compound's properties (e.g., direct cell counting).

Data Presentation: Potential for Interference

Assay Type Principle Potential for Interference by this compound Rationale
MTT/XTT/WST-1 Enzymatic reduction of tetrazolium salt to colored formazan.HighThe β-carboline structure suggests potential redox activity, which could lead to non-enzymatic reduction of the tetrazolium salt. The compound's color may also interfere with absorbance readings.
Resazurin (alamarBlue®) Enzymatic reduction of non-fluorescent resazurin to fluorescent resorufin.HighPotential redox activity could directly reduce resazurin. The compound's intrinsic fluorescence could also interfere with the signal.
ATP-based (Luminescence) Luciferase-catalyzed reaction with ATP to produce light.ModerateLess likely to be affected by color or fluorescence, but potential for inhibition of the luciferase enzyme or quenching of the luminescent signal exists.
Trypan Blue Exclusion Direct counting of cells that exclude the dye (viable) versus those that do not (non-viable).LowBased on a physical property (membrane integrity) and microscopic observation, making it less susceptible to chemical interference.
Annexin V/PI Staining Flow cytometric detection of apoptotic and necrotic cells.LowRelies on specific binding of fluorescently-labeled antibodies and dyes, which is less likely to be affected by the compound's properties, although fluorescence compensation may be necessary.

Experimental Protocols

Protocol 1: Control Experiment to Test for Direct MTT Reduction by this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add cell culture medium to a series of wells.

  • Add serial dilutions of this compound to the wells, mirroring the concentrations used in your cell-based experiment. Include a vehicle control (e.g., DMSO).

  • Add MTT reagent to each well at the final concentration used in your cell viability assay.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.

  • Add solubilization buffer and mix thoroughly.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • An increase in absorbance in the presence of this compound indicates direct reduction of MTT.

Protocol 2: Validating Cytotoxicity with Trypan Blue Exclusion Assay

  • Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization (for adherent cells) and collect them in a microcentrifuge tube.

  • Centrifuge the cells and resuspend the pellet in a known volume of phosphate-buffered saline (PBS).

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

cluster_assay Cell Viability Assay Workflow cluster_troubleshooting Troubleshooting Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add Assay Reagent Add Assay Reagent Treat with this compound->Add Assay Reagent Incubate Incubate Add Assay Reagent->Incubate Measure Signal Measure Signal Incubate->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data End End Analyze Data->End Unexpected Results Unexpected Results Analyze Data->Unexpected Results If results are unexpected Run Controls Run Cell-Free and Killed-Cell Controls Unexpected Results->Run Controls Interference Detected? Interference Detected? Run Controls->Interference Detected? Use Orthogonal Assay Use Orthogonal Assay (e.g., Trypan Blue) Interference Detected?->Use Orthogonal Assay Yes No Interference Proceed with Data Analysis Interference Detected?->No Interference No Re-evaluate Data Re-evaluate Data Use Orthogonal Assay->Re-evaluate Data

Caption: A logical workflow for conducting cell viability assays with this compound and a troubleshooting guide for unexpected results.

cluster_mtt MTT Assay Signaling Pathway cluster_interference Potential Interference by this compound MTT MTT Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases MTT->Mitochondrial Dehydrogenases Reduced by Formazan Formazan Mitochondrial Dehydrogenases->Formazan Produces Absorbance Measurement Absorbance Measurement Formazan->Absorbance Measurement Measured via 10-HC-6-O This compound 10-HC-6-O->MTT Directly Reduces Direct Reduction Direct Reduction

Caption: The signaling pathway of the MTT assay and the potential direct reduction of MTT by this compound.

cluster_structure Chemical Structure of this compound a      O     //  C / \ N   C |   | C = C /  / C---C---C |   |   | C = C   N /  / C---C |   | C = C - OH / C

Caption: A 2D representation of the chemical structure of this compound.

Technical Support Center: Enhancing the Oral Bioavailability of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 10-Hydroxycanthin-6-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in its pure form?

A1: Direct pharmacokinetic data for this compound is limited in publicly available literature. However, studies on structurally similar canthinone alkaloids indicate poor oral bioavailability. For instance, a pharmacokinetic study in rats on 5-hydroxy-4-methoxycanthin-6-one, a closely related compound, revealed a low oral bioavailability ranging from 16.62% to 24.42% after administration of doses between 10 and 50 mg/kg[1]. Another canthinone alkaloid, 9-methoxycanthin-6-one, was found to have less than 1% oral absorption in rats[2]. These findings suggest that this compound likely suffers from low oral bioavailability due to factors such as poor aqueous solubility and/or extensive first-pass metabolism.

Q2: What are the primary challenges limiting the oral bioavailability of this compound?

A2: The primary challenges are likely multifaceted and typical for poorly soluble compounds:

  • Low Aqueous Solubility: Canthinone alkaloids are generally hydrophobic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver by cytochrome P450 enzymes before it reaches systemic circulation.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) located in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption[3].

  • Limited Permeability: The intrinsic ability of the molecule to pass through the intestinal cell membrane might be low.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state[4].

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract and facilitating its absorption via the lymphatic pathway, which bypasses the first-pass metabolism in the liver[5][6][7][8][9].

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility. Polymeric nanoparticles can also protect the drug from degradation in the GI tract and can be designed to target specific absorption pathways[10][11][12].

Q4: Are there any known drug interactions to be aware of when working with this compound?

Troubleshooting Guides

Issue 1: Poor and Variable Bioavailability in Preclinical Animal Studies

Possible Causes:

  • Low aqueous solubility leading to incomplete dissolution.

  • Significant first-pass metabolism.

  • Efflux by intestinal transporters.

  • Inconsistent gastric emptying and intestinal transit times in test animals.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

    • Assess its lipophilicity (LogP value).

  • Evaluate In Vitro Permeability:

    • Conduct a Caco-2 cell permeability assay to assess the intrinsic permeability and potential for active efflux. An efflux ratio greater than 2 suggests the involvement of transporters like P-gp.

  • Investigate Formulation Approaches:

    • Solid Dispersions: Prepare solid dispersions with various hydrophilic carriers (e.g., PVP K30, PEG 6000, Soluplus®) at different drug-to-carrier ratios. Characterize these formulations for amorphization (using XRD and DSC) and dissolution enhancement.

    • Lipid-Based Formulations: Develop a SEDDS formulation. Screen various oils, surfactants, and co-surfactants to identify a stable system that forms a micro- or nano-emulsion upon dilution with aqueous media.

    • Nanoparticles: Prepare nanoparticles using methods like nanoprecipitation or high-pressure homogenization. Characterize the particle size, zeta potential, and drug loading.

  • In Vivo Evaluation of Formulations:

    • Conduct pharmacokinetic studies in rats comparing the oral bioavailability of the developed formulations against a simple suspension of the pure drug.

Issue 2: Inconsistent Dissolution Profiles for a Developed Formulation

Possible Causes:

  • For solid dispersions: Recrystallization of the amorphous drug during storage or dissolution.

  • For lipid-based formulations: Phase separation or precipitation of the drug upon dilution.

  • For nanoparticles: Aggregation or agglomeration of particles.

Troubleshooting Steps:

  • Stability Studies:

    • Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for any physical or chemical changes over time. For solid dispersions, periodically check for crystallinity using XRD.

  • Dissolution Medium and Method:

    • Ensure the dissolution medium is appropriate and that sink conditions are maintained if necessary. For lipid-based formulations, use a biorelevant dissolution medium containing bile salts and phospholipids.

  • Formulation Optimization:

    • For solid dispersions, consider using a combination of polymers or adding a surfactant to inhibit recrystallization.

    • For SEDDS, adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable emulsion with a small droplet size.

    • For nanoparticles, optimize the concentration of stabilizers or surface-active agents to prevent aggregation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 5-Hydroxy-4-methoxycanthin-6-one in Rats Following Oral and Intravenous Administration[1]

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC₀₋t (ng·h/mL)t₁/₂ (h)Absolute Bioavailability (%)
Intravenous5--1230.1 ± 189.51.5 ± 0.3-
Oral10101.2 ± 25.833.0 ± 8.7204.6 ± 45.10.85 ± 0.1916.62
Oral25245.7 ± 56.338.0 ± 10.2523.8 ± 112.41.21 ± 0.2821.29
Oral50489.3 ± 101.742.0 ± 12.51001.5 ± 203.62.11 ± 0.4524.42

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh).

    • Store the prepared solid dispersion in a desiccator until further evaluation.

  • Characterization:

    • Drug Content: Determine the drug content of the solid dispersion using a validated HPLC or UV-Vis spectrophotometric method.

    • In Vitro Dissolution: Perform dissolution studies using a USP dissolution apparatus (e.g., Type II, paddle) in a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Solid-State Characterization: Analyze the solid dispersion using X-ray Diffraction (XRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to assess the thermal properties and drug-polymer interactions. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate potential intermolecular interactions.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Allow the cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a volt-ohm meter. Monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²) are considered suitable for the transport study.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (at a known concentration in HBSS) to the apical (donor) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.

    • To assess efflux, perform the transport experiment in the reverse direction (basolateral to apical).

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

Experimental_Workflow cluster_Problem Problem Identification cluster_Strategies Formulation Strategies cluster_Evaluation Evaluation cluster_Outcome Desired Outcome P1 Low Oral Bioavailability of This compound S1 Solid Dispersion P1->S1 S2 Lipid-Based Formulation (e.g., SEDDS) P1->S2 S3 Nanoparticles P1->S3 E1 In Vitro Characterization (Dissolution, XRD, DSC) S1->E1 S2->E1 S3->E1 E2 In Vitro Permeability (Caco-2 Assay) E1->E2 E3 In Vivo Pharmacokinetic Study (Animal Model) E2->E3 O1 Improved Oral Bioavailability E3->O1

Caption: Experimental workflow for improving the oral bioavailability of this compound.

Signaling_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Blood Systemic Circulation Drug_Lumen This compound (Formulation) Drug_Intra Intracellular Drug Drug_Lumen->Drug_Intra Passive/Active Uptake Metabolism Metabolism (CYP450) Drug_Intra->Metabolism Efflux P-gp/BCRP Efflux Drug_Intra->Efflux Drug_Blood Absorbed Drug Drug_Intra->Drug_Blood Absorption Efflux->Drug_Lumen Pumped back

Caption: Potential absorption and metabolism pathways for this compound in the intestine.

References

minimizing degradation of 10-Hydroxycanthin-6-one during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 10-Hydroxycanthin-6-one during the extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to mitigate degradation.

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound Degradation due to pH: The compound may be unstable in neutral or alkaline conditions.Maintain a slightly acidic environment (pH 3-6) throughout the extraction process. Consider using acidified solvents (e.g., with 0.1% v/v acetic acid or formic acid).
Thermal Degradation: High temperatures during extraction can lead to the breakdown of the molecule.Employ low-temperature extraction methods. If using techniques like Soxhlet or reflux, minimize the duration and temperature. Maceration or ultrasonication at controlled temperatures (e.g., 30°C) are preferable.[1]
Photodegradation: Exposure to UV or even ambient light can cause degradation of light-sensitive compounds.Conduct extraction procedures in a dark environment or use amber-colored glassware to protect the sample from light.
Oxidative Degradation: The presence of oxygen can promote the degradation of phenolic compounds.Degas solvents before use. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unknown Impurities in Chromatogram Formation of Degradation Products: The observed impurities may be byproducts of this compound degradation.Review and optimize extraction parameters (pH, temperature, light exposure) to minimize degradation. Use analytical techniques like LC-MS to identify the impurities and correlate them with potential degradation pathways.
Solvent Reactivity: Certain solvents may react with the target compound, especially at elevated temperatures.Choose high-purity, inert solvents. Methanol and ethanol are commonly used. Acetonitrile has been shown to be a stable solvent for related compounds.
Inconsistent Extraction Efficiency Variability in Extraction Parameters: Minor fluctuations in temperature, pH, or extraction time can lead to inconsistent results.Standardize all extraction parameters and document them meticulously for each experiment. Use calibrated equipment to ensure accuracy.
Incomplete Extraction: The chosen solvent or method may not be efficiently extracting the compound from the plant matrix.Optimize the solvent system and extraction technique. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency but require careful temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound to prevent degradation?

A1: An acidic pH is crucial for the stability of canthin-6-one alkaloids. For analytical purposes, a mobile phase at pH 3 has been shown to be effective for separating this compound, suggesting that maintaining a similar pH range during extraction is beneficial.[1][2] It is recommended to keep the extraction solvent and any subsequent aqueous solutions in a pH range of 3 to 6.

Q2: What are the most suitable solvents for this compound extraction?

A2: Ethanol and methanol are commonly used solvents for the extraction of canthin-6-one alkaloids from plant materials.[1][3] For analytical purposes, acetonitrile is also a good solvent choice and has been shown to be more stable for some related cathinone compounds compared to methanol. The choice of solvent may also depend on the specific plant matrix and the desired purity of the final extract.

Q3: How does temperature affect the stability of this compound during extraction?

A3: Elevated temperatures can accelerate the degradation of this compound. It is advisable to use extraction methods that operate at or near room temperature. For instance, ultrasonication at a controlled temperature of 30°C has been used successfully.[1] If a higher temperature method is necessary, the duration of exposure should be minimized.

Q4: Is this compound sensitive to light?

A4: While specific photodegradation studies on this compound are not extensively available, many complex organic molecules, especially those with aromatic rings and conjugated systems, are susceptible to degradation upon exposure to light. As a precautionary measure, it is highly recommended to protect the sample from light during all stages of extraction and storage by using amber glassware or working in a darkened environment.

Q5: What are the recommended storage conditions for extracts containing this compound?

A5: To ensure the long-term stability of your extract, it should be stored at low temperatures, preferably at -20°C or below, in an airtight container to prevent oxidation, and protected from light. The solvent used for storage should also be considered, with acetonitrile being a potentially more stable option than methanol for related compounds.

Experimental Protocols

Protocol 1: Cold Maceration for Minimizing Degradation

This protocol is designed for researchers prioritizing the integrity of this compound by using a low-temperature extraction method.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare the extraction solvent, for example, 80% ethanol acidified with 0.1% (v/v) acetic acid.

  • Extraction:

    • Add the powdered plant material to an amber-colored flask.

    • Add the acidified solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Seal the flask and place it on an orbital shaker at a constant, controlled temperature (e.g., 25°C).

    • Macerate for 24-48 hours, protected from light.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue two more times with fresh solvent.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the final extract at -20°C or below in an amber vial.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol offers a more rapid extraction while still controlling for temperature to minimize degradation.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Solvent Preparation: Prepare the same acidified solvent as in Protocol 1.

  • Extraction:

    • Place the powdered plant material in an amber-colored vessel.

    • Add the solvent at a 1:10 (w/v) ratio.

    • Place the vessel in an ultrasonic bath with a temperature controller set to 30°C.[1]

    • Sonicate for 30-60 minutes.

  • Filtration, Concentration, and Storage: Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (Low Temperature) cluster_processing Post-Extraction Processing start Start: Dried Plant Material grind Grind to Fine Powder start->grind maceration Cold Maceration (Acidified Solvent, Dark, 25°C) grind->maceration Option 1 uae Ultrasound-Assisted Extraction (Acidified Solvent, Dark, 30°C) grind->uae Option 2 filter Filtration maceration->filter uae->filter concentrate Concentration (Rotary Evaporator, <40°C) filter->concentrate store Storage (-20°C, Dark) concentrate->store end Final Extract store->end

Caption: Recommended workflow for minimizing this compound degradation.

degradation_pathway compound This compound (Stable) high_ph High pH (>7) high_temp High Temperature (>40°C) light UV/Visible Light oxygen Oxygen degraded Degradation Products (Reduced Activity) high_ph->degraded high_temp->degraded light->degraded oxygen->degraded

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

The Cytotoxic Landscape of Canthin-6-One Alkaloids: A Comparative Analysis of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel anticancer agents, natural products remain a vital source of inspiration and innovation. Among these, the canthin-6-one alkaloids, a class of β-carboline compounds, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of 10-hydroxycanthin-6-one and its structural analogs, supported by experimental data, detailed methodologies, and a visualization of a key signaling pathway implicated in their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity: An Overview of IC50 Values

The cytotoxic potential of canthin-6-one alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of this compound and other canthin-6-one derivatives against a panel of human cancer cell lines, compiled from various studies.

AlkaloidCell LineIC50 (µM)
10-Hydroxy-11-methoxycanthin-6-one HT-1080 (Fibrosarcoma)>10
4,5-Dimethoxy-10-hydroxycanthin-6-one CNE2 (Nasopharyngeal Carcinoma)7.81
Bel-7402 (Hepatocellular Carcinoma)15.62
10-Hydroxy-9-methoxycanthin-6-one HT-1080 (Fibrosarcoma)7.2[1]
Canthin-6-one HT29 (Colon)8.6
H1975 (Lung)10.7
A549 (Lung)7.6
MCF-7 (Breast)9.8
8-Hydroxycanthin-6-one CNE2 (Nasopharyngeal Carcinoma)6.25
Bel-7402 (Hepatocellular Carcinoma)12.5
9-Hydroxycanthin-6-one Ovarian Cancer CellsPotent Cytotoxicity
4,5-Dimethoxycanthin-6-one CNE2 (Nasopharyngeal Carcinoma)6.25
Bel-7402 (Hepatocellular Carcinoma)12.5
5-Hydroxy-4-methoxycanthin-6-one CNE2 (Nasopharyngeal Carcinoma)4.68
Bel-7402 (Hepatocellular Carcinoma)9.37
9,10-Dimethoxycanthin-6-one HT-1080 (Fibrosarcoma)5.0[1]
1-Methoxycanthin-6-one Jurkat (Leukemia)Not specified
5-Methoxycanthin-6-one Guinea Pig Ear KeratinocytesIC50 range: 1.11-5.76 µg/mL
Canthin-6-one-3-N-oxide Guinea Pig Ear KeratinocytesIC50 range: 1.11-5.76 µg/mL

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for common assays cited in the literature for canthin-6-one alkaloids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the canthin-6-one alkaloids (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plate is washed five times with distilled water to remove the TCA.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Washing: The plate is then washed five times with 1% (v/v) acetic acid to remove the unbound dye.

  • Dye Solubilization: The plate is allowed to air dry, and then 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Mechanistic Insights: The Apoptotic Pathway

Several studies suggest that canthin-6-one alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A key mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades. For instance, 9-hydroxycanthin-6-one has been shown to induce apoptosis in human ovarian cancer cells through the activation of caspases-3, -8, and -9 and an increase in intracellular ROS levels.[2]

Below is a simplified representation of a potential apoptotic signaling pathway induced by canthin-6-one alkaloids.

Canthin6one_Apoptosis_Pathway cluster_cell Cancer Cell Canthin6one Canthin-6-one Alkaloid ROS ↑ Reactive Oxygen Species (ROS) Canthin6one->ROS Caspase8 Caspase-8 (Initiator) Canthin6one->Caspase8 Extrinsic Pathway (potential) Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Dysfunction Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by canthin-6-one alkaloids in cancer cells.

Conclusion

The available data indicates that canthin-6-one alkaloids, including various hydroxylated and methoxylated derivatives, exhibit a broad spectrum of cytotoxic activity against different cancer cell lines. While direct comparisons of this compound with a comprehensive panel of other canthin-6-ones are limited in single studies, the collective evidence suggests that substitutions on the canthin-6-one scaffold significantly influence their potency. The primary mechanism of action for some of these alkaloids appears to be the induction of apoptosis through ROS generation and caspase activation. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural compounds.

References

Comparative Analysis of the Antimicrobial Spectrum: 10-Hydroxycanthin-6-one versus Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of the natural product 1-hydroxy-canthin-6-one with a selection of well-established antibiotics: Ciprofloxacin, Penicillin, Tetracycline, and Gentamicin. The data presented is compiled from published experimental findings to offer an objective overview for researchers in drug discovery and development.

Executive Summary

10-Hydroxycanthin-6-one, a naturally occurring alkaloid, has demonstrated notable antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species. This comparison guide benchmarks its efficacy against widely used antibiotics to highlight its potential as a lead compound for the development of new antimicrobial agents. The data is presented in a standardized format to facilitate direct comparison of Minimum Inhibitory Concentrations (MICs).

Data Presentation: Antimicrobial Spectrum Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the selected antibiotics against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: In Vitro Antibacterial Activity (MIC in μg/mL) of this compound and its Derivatives.

CompoundBacillus cereusBacillus subtilisRalstonia solanacearumPseudomonas syringae
This compound >50>50>50>50
Derivative 5 12.56.252525
Derivative 7s 12.56.253.913.91
Derivative 7t 12.56.253.913.91

Data sourced from a study on ester derivatives of this compound. Note that the parent compound showed limited activity, while its derivatives displayed significant potency.

Table 2: Comparative In Vitro Antibacterial Activity (MIC in μg/mL) of Standard Antibiotics.

AntibioticBacillus cereusBacillus subtilisRalstonia solanacearumPseudomonas syringae
Ciprofloxacin 0.125 - 1.00.03 - 0.5≤0.120.1 - 0.63
Penicillin ≥16 (often resistant)0.015 - >128Generally ResistantGenerally Resistant
Tetracycline 0.25 - >1280.06 - 4.015 - >5000.76 - >500
Gentamicin ≤4 (Susceptible)0.125 - 4.01.0 - 12.50.25 - 13.1

Note: MIC values for standard antibiotics can vary significantly between different strains and testing conditions. The values presented are a range compiled from multiple sources to indicate general susceptibility.

Experimental Protocols

The determination of the antimicrobial spectrum and Minimum Inhibitory Concentrations (MICs) is typically performed using standardized laboratory procedures. The two most common methods are the Broth Microdilution method and the Disk Diffusion method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the test compound (e.g., this compound or a standard antibiotic) is prepared in a 96-well microtiter plate. Each well contains a specific concentration of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the agar.

  • Incubation: The plate is incubated under standardized conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_methods Testing Methods cluster_bmd Broth Microdilution Workflow cluster_dd Disk Diffusion Workflow A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B G Inoculation of Wells B->G J Lawn Inoculation on Agar Plate B->J C Antimicrobial Agent F Serial Dilutions in 96-Well Plate C->F Diluted in Broth K Application of Antimicrobial Disks C->K Impregnated on Disks D Broth Microdilution D->F E Disk Diffusion E->J F->G H Incubation G->H I MIC Determination H->I J->K L Incubation K->L M Measurement of Inhibition Zones L->M

Caption: Workflow for determining antimicrobial susceptibility.

Comparative Antimicrobial Spectrum Overview

G cluster_bacteria Bacterial Targets 10-HC-6-one Deriv. 10-HC-6-one Deriv. B. cereus B. cereus 10-HC-6-one Deriv.->B. cereus Active B. subtilis B. subtilis 10-HC-6-one Deriv.->B. subtilis Active R. solanacearum R. solanacearum 10-HC-6-one Deriv.->R. solanacearum Highly Active P. syringae P. syringae 10-HC-6-one Deriv.->P. syringae Highly Active Ciprofloxacin Ciprofloxacin Ciprofloxacin->B. cereus Highly Active Ciprofloxacin->B. subtilis Highly Active Ciprofloxacin->R. solanacearum Highly Active Ciprofloxacin->P. syringae Highly Active Penicillin Penicillin Penicillin->B. cereus Often Inactive Penicillin->B. subtilis Variable Penicillin->R. solanacearum Inactive Penicillin->P. syringae Inactive Tetracycline Tetracycline Tetracycline->B. cereus Active Tetracycline->B. subtilis Active Tetracycline->R. solanacearum Moderately Active Tetracycline->P. syringae Variable Gentamicin Gentamicin Gentamicin->B. cereus Active Gentamicin->B. subtilis Active Gentamicin->R. solanacearum Active Gentamicin->P. syringae Active

Caption: Comparative activity of compounds against target bacteria.

A Comparative Analysis of 10-Hydroxycanthin-6-one and Tadalafil in Phosphodiesterase-5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase-5 (PDE-5) inhibitory activities of the natural alkaloid 10-hydroxycanthin-6-one and the well-established synthetic drug, tadalafil. This document summarizes key quantitative data, outlines common experimental protocols for assessing PDE-5 inhibition, and visualizes the relevant biological and experimental pathways.

Introduction

Phosphodiesterase-5 (PDE-5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation. Inhibition of PDE-5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow. This mechanism is the foundation for the therapeutic effects of drugs like tadalafil in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][2] this compound, a canthin-6-one alkaloid, has been identified as a potential PDE-5 inhibitor, warranting a comparative evaluation against the established drug, tadalafil.

Quantitative Comparison of PDE-5 Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and tadalafil against PDE-5.

It is crucial to note that the IC50 values presented below were determined in separate studies under different experimental conditions. Direct comparison of these values should be approached with caution, as IC50 is highly dependent on the specific assay parameters.

CompoundIC50 ValueSource
This compound 4.66 ± 1.13 µM[3]
Tadalafil 1.2 nM[4]
1.8 nM[5]
2.35 nM[6]
5.77 nM[7][8]

Signaling Pathway of PDE-5 Inhibition

The inhibition of PDE-5 by compounds like this compound and tadalafil intervenes in a well-characterized signaling cascade. The following diagram illustrates this pathway.

PDE5_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Nerve Impulse Nerve Impulse nNOS nNOS Nerve Impulse->nNOS L-Arginine L-Arginine L-Arginine->nNOS NO NO nNOS->NO Nitric Oxide (NO) sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active NO binding cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG 5'-GMP 5'-GMP PDE5->5'-GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor This compound or Tadalafil Inhibitor->PDE5 NO->sGC_inactive

Caption: PDE-5 Signaling Pathway

Experimental Protocols for PDE-5 Inhibition Assays

Several methodologies are employed to determine the PDE-5 inhibitory activity of compounds. Below are descriptions of common in vitro assays.

Fluorescence Polarization (FP) Assay

This high-throughput screening method is based on the change in polarization of fluorescently labeled cGMP.

  • Principle: A fluorescently labeled cGMP (tracer) has a low molecular weight and rotates rapidly in solution, resulting in low fluorescence polarization. When PDE-5 hydrolyzes the tracer, the resulting fluorescently labeled 5'-GMP binds to a larger binding agent (e.g., specific antibodies or nanoparticles), leading to a significant increase in molecular size and a slower rotation, thus increasing the fluorescence polarization.[3][9] An inhibitor of PDE-5 will prevent the hydrolysis of the tracer, keeping the fluorescence polarization low.

  • General Protocol:

    • A reaction mixture is prepared containing recombinant human PDE-5 enzyme, the test compound (e.g., this compound or tadalafil) at various concentrations, and a reaction buffer.

    • The reaction is initiated by the addition of the fluorescently labeled cGMP substrate.

    • The mixture is incubated to allow for the enzymatic reaction to occur.

    • A binding agent is added to the mixture.

    • The fluorescence polarization is measured using a microplate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.[10][11]

Radioimmunoassay (RIA)

This method involves the use of radiolabeled cGMP to quantify PDE-5 activity.

  • Principle: The assay measures the amount of radiolabeled 5'-GMP produced from the hydrolysis of radiolabeled cGMP by PDE-5. The inhibitor's potency is determined by its ability to reduce the formation of the radiolabeled product.

  • General Protocol:

    • The reaction is carried out in a buffer containing recombinant PDE-5, the test inhibitor, and [³H]-cGMP.

    • The reaction is incubated for a specific time and then terminated.

    • The radiolabeled product ([³H]-5'-GMP) is separated from the unreacted substrate using techniques like chromatography.

    • The radioactivity of the product is measured using a scintillation counter.

    • The IC50 value is calculated based on the reduction in product formation in the presence of the inhibitor.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay

This label-free method directly measures the substrate and product of the enzymatic reaction.

  • Principle: This assay quantifies the concentrations of both cGMP (substrate) and 5'-GMP (product) in the reaction mixture using LC-MS. The activity of PDE-5 is determined by the rate of conversion of cGMP to 5'-GMP.

  • General Protocol:

    • A reaction mixture containing PDE-5, the test inhibitor, and cGMP is incubated.

    • The reaction is quenched at specific time points.

    • The samples are analyzed by LC-MS to separate and quantify cGMP and 5'-GMP.

    • The inhibitory effect is determined by the decrease in the formation of 5'-GMP in the presence of the inhibitor.[12]

The following diagram illustrates a generalized workflow for a PDE-5 inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - PDE-5 Enzyme - Buffer - cGMP Substrate - Test Compounds Serial_Dilution Prepare Serial Dilutions of Test Compounds Reagents->Serial_Dilution Reaction_Setup Set up Reaction in Microplate: - Enzyme - Buffer - Test Compound Serial_Dilution->Reaction_Setup Initiation Initiate Reaction (Add Substrate) Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Terminate Reaction (if necessary) Incubation->Termination Detection Measure Signal (e.g., Fluorescence Polarization, Radioactivity, LC-MS) Termination->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Caption: Generalized PDE-5 Inhibition Assay Workflow

Conclusion

Tadalafil is a highly potent inhibitor of PDE-5, with IC50 values in the low nanomolar range. In contrast, the available data for this compound indicates a significantly lower potency, with an IC50 in the micromolar range. This suggests that tadalafil is several orders of magnitude more effective at inhibiting PDE-5 in vitro than this compound.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 10-Hydroxycanthin-6-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 10-hydroxycanthin-6-one derivatives, focusing on their antimicrobial and anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The canthin-6-one alkaloid core, a tetracyclic β-carboline structure, has long been a subject of interest in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, antiparasitic, and particularly, antimicrobial and anticancer effects.[1][2][3] Among these, this compound has emerged as a promising scaffold for the development of novel therapeutic agents, demonstrating inherent antileukemic and antibacterial properties.[4] This has spurred further research into modifying its structure to enhance efficacy and selectivity.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives has been explored through the synthesis and evaluation of various analogs. Modifications have primarily focused on the C-10 hydroxyl group to create ester derivatives and on the C-2 position to introduce amide side chains. These alterations have yielded compounds with significantly improved antimicrobial and antiproliferative activities.

Antimicrobial Activity of Ester Derivatives

A series of ester derivatives of this compound were synthesized and evaluated for their activity against several phytopathogenic fungi and bacteria.[1][5][6] The results, summarized in the table below, highlight the impact of the ester substituent on antimicrobial potency.

CompoundSubstituent at C-10Antifungal Activity (Inhibition Rate % at 50 µg/mL)Antibacterial Activity (MIC in µg/mL)
F. graminearumB. cereus
This compound -OH-15.62
4 -OCOCH3100-
5 -OCH3 (10-methoxycanthin-6-one)->125
7s -OCO(CH2)10CH31003.91
7t -OCO(CH2)12CH3-3.91

Data compiled from multiple sources.[1][4][5][6]

The structure-activity relationship (SAR) analysis reveals that the presence and nature of the ester group at the C-10 position significantly influence antimicrobial activity. Notably, compounds with long aliphatic chains, such as 7s (lauroyl) and 7t (myristoyl), exhibited the most potent and broad-spectrum antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.91 µg/mL against Bacillus cereus.[1][5] Furthermore, the acetyl derivative 4 and the lauroyl derivative 7s displayed complete inhibition of the fungus Fusarium graminearum at a concentration of 50 µg/mL.[1][6] This suggests that increasing the lipophilicity of the molecule through esterification can enhance its ability to penetrate microbial cell membranes.

Antiproliferative Activity of C-2 Amide Derivatives

In the quest for novel anticancer agents, a series of canthin-6-one derivatives with different amide side chains at the C-2 position were designed and synthesized.[7][8][9] Their cytotoxic effects were evaluated against a panel of human cancer cell lines.

CompoundSubstituent at C-2IC50 (µM)
HT29 (Colon)
Canthin-6-one (CO) -H8.6
8h -CONH(CH2)2N(CH3)21.0

Data sourced from a study on novel canthin-6-one derivatives.[7][8]

The introduction of an N,N-dimethylaminoethyl amide side chain at the C-2 position in compound 8h resulted in a dramatic increase in antiproliferative activity across all tested cancer cell lines, with IC50 values in the low micromolar range.[7][8] This compound was found to be 5 to 9-fold more potent than the parent canthin-6-one.[8] The enhanced activity is attributed to improved water solubility and potentially increased interaction with biological targets.[7][8]

Further investigations into the mechanism of action of compound 8h revealed its ability to induce apoptosis, DNA damage, and a form of iron-dependent programmed cell death known as ferroptosis.[7][9] This multi-faceted mechanism of action makes it a particularly promising candidate for further development.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of this compound Ester Derivatives[1][6]

A general and efficient synthetic route was employed for the preparation of the ester derivatives. The key intermediate, this compound, was synthesized from 5-methoxytryptamine. The final esterification step involved the reaction of this compound with the corresponding acyl chloride in the presence of triethylamine at 0 °C in anhydrous dichloromethane.[6] The structure of each synthesized compound was confirmed using NMR, ESI-MS, FT-IR, and UV spectroscopy, as well as elemental analysis.[1][5]

Antimicrobial Activity Assays[1][5][6]

Antifungal Activity: The mycelium linear growth rate method was used to assess the antifungal properties against phytopathogenic fungi.[1][5] The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) medium at a final concentration of 50 µg/mL. Fungal mycelial discs were placed on the agar plates and incubated. The diameter of the fungal colonies was measured after a specific incubation period, and the inhibition rate was calculated relative to a control group.

Antibacterial Activity: The micro-broth dilution method was employed to determine the Minimum Inhibitory Concentration (MIC) against various bacteria.[1][5] A serial dilution of the compounds was prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized bacterial suspension was added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Antiproliferative Activity Assay (MTT Assay)[8]

The cytotoxicity of the canthin-6-one derivatives against human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anticancer activity of the more potent this compound derivatives is not merely due to non-specific cytotoxicity but involves the modulation of specific cellular signaling pathways.

Apoptosis and DNA Damage Pathway

Compound 8h , a C-2 amide derivative, has been shown to induce apoptosis and DNA damage in cancer cells.[7][9] This process involves the upregulation of reactive oxygen species (ROS), leading to mitochondrial damage. The subsequent release of pro-apoptotic factors from the mitochondria activates a cascade of caspases, ultimately leading to programmed cell death. Furthermore, this compound was found to regulate the expression of key apoptosis-associated proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the levels of cleaved-caspase 3.[9] It also promotes DNA damage, as evidenced by the phosphorylation of H2AX, a marker of DNA double-strand breaks.[9]

apoptosis_pathway Compound_8h Compound 8h ROS ↑ Reactive Oxygen Species (ROS) Compound_8h->ROS Bcl2 ↓ Bcl-2 Compound_8h->Bcl2 DNA_Damage ↑ γ-H2AX (DNA Damage) Compound_8h->DNA_Damage Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase3 ↑ Cleaved Caspase-3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of apoptosis induction by Compound 8h.

Ferroptosis Pathway

In addition to apoptosis, compound 8h has been identified as an inducer of ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[9] This derivative was shown to decrease the levels of glutathione (GSH) and the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[9] The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species, ultimately triggering ferroptotic cell death.

ferroptosis_pathway Compound_8h Compound 8h GSH ↓ Glutathione (GSH) Compound_8h->GSH GPX4 ↓ GPX4 Expression Compound_8h->GPX4 Lipid_ROS ↑ Lipid Peroxidation GSH->Lipid_ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

References

Comparative Analysis of 10-Hydroxycanthin-6-one and its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of the indolo[3,2,1-de][1][2]naphthyridine alkaloid, 10-hydroxycanthin-6-one, and its glycosidic derivatives, focusing on their cytotoxic and anti-inflammatory properties. While direct comparative studies on the biological activity of this compound and its specific glycosides are limited in the currently available literature, this guide synthesizes existing data on the parent compound and related canthin-6-one glycosides to draw informed comparisons and highlight areas for future research.

Executive Summary

This compound, a member of the canthin-6-one class of alkaloids, has demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. The addition of a glycosidic moiety to the core structure can significantly alter the physicochemical properties of the molecule, such as solubility and polarity, which in turn can influence its bioavailability and biological activity. Generally, glycosylation of flavonoids and alkaloids has been observed to either reduce or enhance their bioactivity[3][4]. This guide presents available quantitative data, outlines key experimental protocols, and visualizes relevant signaling pathways to aid in the understanding of these compounds.

Data Presentation: A Comparative Overview

To illustrate the potential differences that glycosylation might impart, the following table includes cytotoxicity data for a methoxy derivative of this compound and highlights the lack of direct comparative data for its glycoside.

CompoundCell LineActivityIC50 (µM)Reference
10-Hydroxy-11-methoxycanthin-6-oneHT-1080 (Human Fibrosarcoma)Cytotoxic7.2[7]
This compound Glycoside--Data not available-

A study comparing 9-hydroxycanthin-6-one with its glycoside, canthin-6-one-9-O-β-d-glucopyranoside, using micellar liquid chromatography showed different retention times, indicating a significant difference in polarity[8]. This difference in polarity is a key factor that can influence how the compounds interact with biological membranes and targets, thereby affecting their activity.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the methodologies for key experiments cited in the literature for evaluating the cytotoxic and anti-inflammatory activities of canthin-6-one alkaloids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., HT-29, H1975, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its glycosides) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach approximately 80% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with LPS alone and a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent system.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

Canthin-6-one alkaloids have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and predicting how glycosylation might alter its effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Several canthin-6-one derivatives have been shown to inhibit the activation of NF-κB[9]. This inhibition is a likely mechanism for their anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for Degradation NF-κB Complex (Active) p65 p50 IκBα->NF-κB Complex (Active) Releases p65 p65 p50 p50 NF-κB Complex (Inactive) p65 p50 IκBα DNA DNA NF-κB Complex (Active)->DNA Translocates to Nucleus and Binds 10-HC-6-O This compound 10-HC-6-O->IKK Inhibits Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Pro-inflammatory Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

A typical workflow for investigating the anti-inflammatory effects of this compound and its glycosides is depicted below. This process involves in vitro screening followed by potential in vivo validation.

Experimental_Workflow Start Start Compound_Prep Prepare this compound and its Glycosides Start->Compound_Prep In_Vitro_Screening In Vitro Anti-inflammatory Assay (e.g., NO Production in RAW 264.7 cells) Compound_Prep->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Compound_Prep->Cytotoxicity_Assay Data_Analysis Analyze Data (IC50, % Inhibition) In_Vitro_Screening->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for NF-κB) Data_Analysis->Mechanism_Study If Active and Non-toxic In_Vivo_Study In Vivo Animal Model (e.g., LPS-induced inflammation) Mechanism_Study->In_Vivo_Study End End In_Vivo_Study->End

Caption: A generalized experimental workflow for the anti-inflammatory evaluation of canthin-6-one derivatives.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. However, a significant knowledge gap exists regarding the direct comparative biological activities of this compound and its glycosidic derivatives.

Future research should prioritize the following:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the cytotoxic and anti-inflammatory activities of this compound and its synthesized or isolated glycosides. This should include the determination of IC50 values against a panel of cancer cell lines and in relevant inflammatory models.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the aglycone and its glycosides to understand how glycosylation affects their bioavailability and in vivo efficacy.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms by which these compounds exert their effects, including their impact on key signaling pathways such as NF-κB, and exploring other potential targets.

By addressing these research questions, a clearer understanding of the therapeutic potential of this compound and its glycosides will emerge, paving the way for the development of more effective and targeted therapies.

References

Validating the In Vivo Anticancer Potential of 10-Hydroxycanthin-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 10-Hydroxycanthin-6-one and its analogs, alongside available in vivo data for the broader canthin-6-one class of compounds. This information is intended to support the rationale and design of future in vivo studies to validate the therapeutic potential of this compound.

In Vitro Anticancer Activity: A Comparative Analysis

The in vitro cytotoxic effects of this compound and related canthin-6-one derivatives have been evaluated against a panel of human cancer cell lines. The following tables summarize these findings, with IC50 values representing the concentration required to inhibit 50% of cell growth. For context, the activity of standard chemotherapeutic agents is also presented.

Table 1: Comparative In Vitro Cytotoxicity of Canthin-6-one Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)
10-hydroxy-9-methoxycanthin-6-one HT-1080Fibrosarcoma7.2[1]
9,10-dimethoxycanthin-6-one HT-1080Fibrosarcoma5.0[1]
9-methoxycanthin-6-one A2780Ovarian3.79 ± 0.069[2]
HT-29Colon4.34 ± 0.12[2]
MCF-7Breast15.09 ± 0.99[2]
Canthin-6-one PC-3ProstateStrong anti-proliferation effect reported[3]
9-hydroxycanthin-6-one Ovarian Cancer CellsOvarianPotent cytotoxicity reported[4]
Novel Canthin-6-one Derivative (8h) HT-29Colon1.0[5][6]
H1975Lung1.9[5][6]
A549Lung1.8[5][6]
MCF-7Breast1.7[5][6]

Table 2: Comparison with Standard Chemotherapeutic Agents

CompoundCancer Cell LineCancer TypeIC50 (µM)
9-methoxycanthin-6-one A2780Ovarian3.79 ± 0.069[2]
Cisplatin A2780Ovarian1.38 ± 0.037[2]
Paclitaxel A2780Ovarian0.018 ± 0.00011[2]
9,10-dimethoxycanthin-6-one HT-1080Fibrosarcoma5.0[1]
5-Fluorouracil (5-FU) HT-1080Fibrosarcoma9.2[1]

Existing In Vivo Evidence for Canthin-6-one Alkaloids

While direct in vivo anticancer studies for this compound are not yet published, research on related canthin-6-one compounds provides promising indications of their potential in vivo bioactivity and efficacy.

Notably, canthin-6-one has been shown to impair tumor-associated angiogenesis in a zebrafish B16F10 melanoma cell xenograft model.[7] This anti-angiogenic activity suggests a plausible mechanism for inhibiting tumor growth in vivo. Furthermore, oral administration of 4-methoxy-5-hydroxycanthin-6-one was effective in reducing inflammation in a rat model of chronic arthritis, demonstrating that canthin-6-one alkaloids can be orally bioavailable and exert systemic effects.[3]

Experimental Protocols for In Vivo Validation

The following methodologies provide a framework for assessing the in vivo anticancer activity of this compound.

Murine Xenograft Model for Tumor Growth Inhibition

This protocol outlines a standard approach for evaluating the efficacy of a test compound on tumor growth in an animal model.

  • Cell Preparation: Human cancer cells (e.g., HT-29 colon cancer cells) are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium or a mixture with Matrigel.

  • Animal Acclimatization: Immunocompromised mice (e.g., athymic nude mice) are acclimatized for at least one week before the study begins.

  • Tumor Cell Implantation: A suspension containing approximately 4 x 106 cancer cells is subcutaneously injected into the flank of each mouse.[8]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups.

  • Compound Administration: this compound is administered at various doses and schedules (e.g., daily oral gavage). A vehicle control group and a positive control group (treated with a standard chemotherapeutic agent) should be included.

  • Data Collection: Tumor volume and mouse body weight are measured at regular intervals (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histopathology, biomarker assessment).

In Vitro Cell Viability Assay (MTT Assay)

This assay is a common method for determining the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 105 cells/mL and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for 72 hours.[5]

  • MTT Reagent Addition: 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[5]

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader to quantify cell viability.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for Canthin-6-one Induced Apoptosis

Several canthin-6-one derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates the key molecular events involved in this process, based on studies of 9-hydroxycanthin-6-one and other analogs.[4][5]

G Canthinone Canthin-6-one Derivative ROS Increased Reactive Oxygen Species (ROS) Canthinone->ROS Bcl2 Bcl-2 (anti-apoptotic) Downregulation Canthinone->Bcl2 Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase8 Caspase-8 Activation ROS->Caspase8 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic pathway activated by canthin-6-one derivatives in cancer cells.

Experimental Workflow for In Vivo Anticancer Efficacy Assessment

The following diagram outlines the key steps in a typical preclinical in vivo study to evaluate the anticancer potential of a test compound.

G cluster_pre Pre-Treatment cluster_main Treatment & Monitoring cluster_post Post-Treatment Analysis Cell_Culture 1. Cancer Cell Propagation Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Compound Administration Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis & Histopathology Endpoint->Analysis

Caption: Standard workflow for a murine tumor xenograft study.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of a conventional HPLC-UV method and a representative LC-MS/MS method for the analysis of canthin-6-one alkaloids. The HPLC data is derived from studies on 9-hydroxycanthin-6-one, and the LC-MS data is based on established methods for similar analytes, reflecting the general capabilities of the technology.

ParameterConventional HPLC-UVRepresentative LC-MS/MS
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) 0.02–0.05 µg/mL[1][2]~0.5 ng/mL[3]
Limit of Quantification (LOQ) ~0.1 µg/mL~2 ng/mL[4]
Precision (%RSD) Intraday: 0.07–6.09%[5] Interday: 1.44–5.26%[5]< 15%
Accuracy (% Recovery) 87.1–106.8%[5]85–115%
Selectivity Moderate; potential for interference from matrix components[5][6][7]High; based on mass-to-charge ratio, reducing matrix interference
Run Time ~40 minutes[5][6][7][8]< 10 minutes

Experimental Protocols

Conventional HPLC-UV Method for 9-Hydroxycanthin-6-one

This protocol is based on a validated method for the analysis of canthin-6-one alkaloids in plant extracts.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 15:85 v/v) with a pH modifier like phosphoric acid to achieve a pH of 3.[5][6]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 272 nm.[6]

  • Sample Preparation: Plant material is extracted with a suitable solvent like methanol, sonicated, and filtered through a 0.45 µm filter before injection.[9]

Representative LC-MS/MS Method for Canthin-6-one Alkaloids

This protocol is a representative method based on the analysis of similar alkaloid compounds, demonstrating the typical setup for a highly sensitive and selective analysis.[3]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 50 × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[3]

  • Flow Rate: A lower flow rate, typically around 0.3-0.5 mL/min, is common.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for canthin-6-one alkaloids.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition. For a related compound, 5-hydroxy-4-methoxycanthin-6-one, the transition was m/z 267.0 → 168.2.[3]

  • Sample Preparation: A small volume of the sample (e.g., 20 µL of plasma) is subjected to protein precipitation with a solvent like acetonitrile, centrifuged, and the supernatant is injected into the LC-MS/MS system.[3]

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_data Data Comparison & Validation StandardPrep Prepare Standard Solutions (Calibration Curve & QCs) HPLC_Analysis Analyze Samples by Validated HPLC Method StandardPrep->HPLC_Analysis LCMS_Analysis Analyze Samples by Validated LC-MS Method StandardPrep->LCMS_Analysis SamplePrep Prepare Identical Test Samples SamplePrep->HPLC_Analysis SamplePrep->LCMS_Analysis CollectData Collect Quantitative Data (Concentrations) HPLC_Analysis->CollectData HPLC Results LCMS_Analysis->CollectData LC-MS Results CompareParams Compare Validation Parameters (Linearity, Accuracy, Precision) CollectData->CompareParams StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman Plot) CompareParams->StatisticalAnalysis Conclusion Draw Conclusion on Method Comparability StatisticalAnalysis->Conclusion

Workflow for Cross-Validation of Analytical Methods.

References

Synthetic vs. Natural 10-Hydroxycanthin-6-one: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the biological activities of synthetic and naturally derived 10-Hydroxycanthin-6-one, supported by experimental data for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the biological activities of this compound and its close derivatives. The origin of the compound, whether synthetic or isolated from a natural source, is specified where the information is available.

Table 1: Anticancer Activity of Canthin-6-one Derivatives

CompoundOriginCell LineAssayEfficacy Metric (IC₅₀/MIC)Reference
10-Hydroxy-9-methoxycanthin-6-oneNatural (Eurycoma longifolia)HT-1080 (Fibrosarcoma)CytotoxicityIC₅₀ = 7.2 µM[1]
9,10-dimethoxycanthin-6-oneNatural (Eurycoma longifolia)HT-1080 (Fibrosarcoma)CytotoxicityIC₅₀ = 5.0 µM[1]
Canthin-6-oneSyntheticHT29 (Colon Cancer)Antiproliferative (MTT)IC₅₀ > 10 µM[2]
Canthin-6-one Derivative (8h)SyntheticHT29 (Colon Cancer)Antiproliferative (MTT)IC₅₀ = 1.0 µM[2]
This compoundNatural (Brucea antidysenterica)Antileukemic ActivityNot SpecifiedNot Specified[3]
9-Hydroxycanthin-6-oneNatural (Ailanthus altissima)Ovarian Cancer CellsCytotoxicityPotent[4]
10-methoxycanthin-6-oneNaturalDU145 (Prostate Cancer)AnticancerIC₅₀ = 1.58 µg/mL[5]

Table 2: Antimicrobial Activity of Canthin-6-one Derivatives

CompoundOriginMicroorganismAssayEfficacy Metric (MIC)Reference
This compoundNaturalBacillus cereusAntibacterialMIC = 15.62 µg/mL[3][5]
Canthin-6-oneSyntheticCandida albicansAntifungal (Microdilution)Inhibition > 80% at 50 µg/mL[6]
Canthin-6-oneSyntheticCryptococcus neoformansAntifungal (Microdilution)Inhibition > 70% at 50 µg/mL[6]
Canthin-6-oneSyntheticStaphylococcus aureusAntibacterial (Microdilution)Inhibition > 88% at 50 µg/mL[6]
Canthin-6-oneNatural (Ailanthus altissima)Fusarium oxysporum f. sp. cucumerinumAntifungal (Microdilution)MIC = 32.0 µg/mL[7]
Quaternized 10-methoxycanthin-6-one (6p and 6t)SyntheticR. solanacearum, P. syringaeAntibacterial (Double Dilution)MIC = 3.91 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are crucial for the interpretation and replication of the findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells, such as the RAW 264.7 cell line, are cultured in a 96-well plate.[10][11]

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[11][12]

  • Incubation: The cells are then incubated for a further 24 hours.[11][12]

  • Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12] The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo dye.[11][12]

  • Absorbance Reading: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm.[11] The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compound on NO production is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the mechanism of action of canthin-6-one alkaloids and a general experimental workflow for their evaluation.

Experimental_Workflow cluster_Source Compound Source cluster_Activity Biological Activity Screening cluster_Mechanism Mechanism of Action Studies cluster_Outcome Outcome Natural Natural Source (e.g., Eurycoma longifolia) Anticancer Anticancer Assays (MTT, Apoptosis) Natural->Anticancer Antimicrobial Antimicrobial Assays (Microdilution) Natural->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO Production) Natural->Anti_inflammatory Synthetic Chemical Synthesis Synthetic->Anticancer Synthetic->Antimicrobial Synthetic->Anti_inflammatory Signaling Signaling Pathway Analysis (Western Blot, PCR) Anticancer->Signaling Apoptosis_analysis Apoptosis Analysis (Caspase Assay, Flow Cytometry) Anticancer->Apoptosis_analysis Data Efficacy Data (IC50, MIC) Antimicrobial->Data Anti_inflammatory->Data Signaling->Data Apoptosis_analysis->Data

Caption: Experimental workflow for evaluating this compound.

Apoptosis_Pathway Canthinone This compound ROS ↑ Reactive Oxygen Species (ROS) Canthinone->ROS Caspase8 Caspase-8 Activation Canthinone->Caspase8 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Akt_ERK_Pathway Canthinone Canthin-6-one Analogs Akt Akt Phosphorylation Canthinone->Akt inhibition ERK ERK Phosphorylation Canthinone->ERK inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Inhibition of Akt and ERK signaling pathways.

NFkB_Pathway LPS LPS IKK IKK Activation LPS->IKK Canthinone Canthin-6-one Canthinone->IKK inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α) NFkB->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

Wnt_Pathway Hydroxycanthinone 9-Hydroxycanthin-6-one GSK3b GSK3β Activation Hydroxycanthinone->GSK3b BetaCatenin β-catenin Degradation GSK3b->BetaCatenin Wnt_Target Wnt Target Gene Expression BetaCatenin->Wnt_Target inhibition

Caption: Inhibition of Wnt/β-catenin signaling.

References

A Head-to-Head Comparison of Natural PDE-5 Inhibitors: 10-Hydroxycanthin-6-one and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective treatments for erectile dysfunction (ED) and other conditions modulated by phosphodiesterase type 5 (PDE-5) has led researchers to explore a rich diversity of natural compounds. While synthetic PDE-5 inhibitors like sildenafil (Viagra) have revolutionized treatment, interest in natural alternatives continues to grow due to their potential for unique pharmacological profiles and reduced side effects. This guide provides a head-to-head comparison of 10-Hydroxycanthin-6-one with other prominent natural PDE-5 inhibitors, supported by available experimental data.

The PDE-5 Signaling Pathway: A Quick Overview

Phosphodiesterase type 5 is a key enzyme in the regulation of blood flow. In the context of penile erection, nitric oxide (NO) release triggers the production of cyclic guanosine monophosphate (cGMP), a second messenger that leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum.[1][2][3][4] PDE-5's role is to degrade cGMP, thus terminating this signaling cascade.[1][2][3][4] By inhibiting PDE-5, the levels of cGMP are elevated, promoting sustained vasodilation and facilitating an erection.[1][2][3][4]

PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP PDE5->GMP Degrades cGMP to Inhibitors Natural PDE-5 Inhibitors (e.g., this compound, Icariin) Inhibitors->PDE5 Inhibits

Caption: The nitric oxide (NO)-cGMP signaling pathway and the inhibitory action of PDE-5 inhibitors.

Quantitative Comparison of Natural PDE-5 Inhibitors

The inhibitory potential of a compound against PDE-5 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and other natural PDE-5 inhibitors based on available in vitro studies.

Compound Natural Source IC50 (µM) Reference
This compound Eurycoma longifolia4.66 ± 1.13[5][6]
Canthin-6-oneEurycoma longifolia4.31 ± 0.52[5][6]
9-Methoxycanthin-6-oneEurycoma longifolia3.30 ± 1.03[5][6]
Canthin-6-one-9-O-β-D-glucopyranosideEurycoma longifolia2.86 ± 0.23[5][6]
Icariin Epimedium spp. (Horny Goat Weed)0.432 - 5.9[7][8][9]
Icariside IIEpimedium spp. (Metabolite of Icariin)~50% of Sildenafil's potency[8]
3,7-bis(2-hydroxyethyl)icaritin (Icariin derivative)Semi-synthetic0.074[7][8]
Sildenafil (Viagra®) Synthetic0.075[7]
Leaf Extract of Dalbergia cochinchinensisDalbergia cochinchinensis1.53 ± 0.12 µg/mL[10]

Note: The potency of Icariside II is described relative to Sildenafil, and a direct IC50 value was not consistently reported in the initial findings. The IC50 for the Dalbergia cochinchinensis extract is provided in µg/mL and is not directly comparable to the molar concentrations without knowing the molecular weight of the active component(s).

In-Depth Look at Key Natural Inhibitors

Canthin-6-one Alkaloids

A study investigating the PDE-5 inhibitory activity of compounds from Eurycoma longifolia and Eurycoma harmandiana identified several canthin-6-one alkaloids as active inhibitors.[5][6] Among them, this compound (also referred to as 9-hydroxycanthin-6-one in some literature) demonstrated an IC50 value of 4.66 ± 1.13 µM.[5][6] Interestingly, other derivatives within this class, such as canthin-6-one-9-O-β-D-glucopyranoside, showed even greater potency with an IC50 of 2.86 ± 0.23 µM.[5][6] This suggests that the canthin-6-one scaffold is a promising starting point for the development of new PDE-5 inhibitors. Beyond PDE-5 inhibition, 9-hydroxycanthin-6-one has been shown to induce penile erection in rats through mechanisms that may involve blocking calcium channels, suggesting a multi-faceted pro-erectile effect.[11]

Icariin and Its Derivatives

Icariin, a flavonoid glycoside from Epimedium species (commonly known as horny goat weed), is one of the most extensively studied natural PDE-5 inhibitors.[1][12][13] Its IC50 value for PDE-5 inhibition has been reported in the low micromolar range.[7][8][9] Research has shown that derivatives of icariin can exhibit significantly enhanced potency. For instance, the semi-synthetic derivative 3,7-bis(2-hydroxyethyl)icaritin has an IC50 of 74 nM, which is comparable to that of sildenafil (75 nM) and represents an 80-fold increase in potency over the parent compound, icariin.[7][8] Furthermore, this derivative displayed improved selectivity for PDE-5 over other phosphodiesterase isoforms, such as PDE-6, which is associated with visual disturbances, a known side effect of some synthetic inhibitors.[14]

Experimental Protocols: A General Overview

The determination of PDE-5 inhibitory activity is typically conducted through in vitro enzyme assays. While specific details may vary between laboratories, the general workflow involves the following key steps:

Experimental_Workflow cluster_workflow General Workflow for PDE-5 Inhibition Assay Enzyme_Prep Preparation of Recombinant Human PDE-5 Incubation Incubation of PDE-5, cGMP, and Test Compound Enzyme_Prep->Incubation Substrate_Prep Preparation of cGMP (Substrate) Substrate_Prep->Incubation Inhibitor_Prep Preparation of Test Compounds (e.g., this compound) Inhibitor_Prep->Incubation Reaction_Stop Stopping the Enzymatic Reaction Incubation->Reaction_Stop Detection Detection of Remaining cGMP or Product Formation (5'-GMP) Reaction_Stop->Detection Data_Analysis Data Analysis and IC50 Calculation Detection->Data_Analysis

Caption: A generalized experimental workflow for determining the in vitro PDE-5 inhibitory activity of a compound.

Detailed Methodologies (Illustrative Example):

A common method for assessing PDE-5 inhibition is a radioenzymatic assay or a fluorescence polarization assay. The following is a generalized protocol based on common practices in the field:

  • Enzyme and Substrate Preparation: Recombinant human PDE-5A1 is often used as the enzyme source.[7] The substrate, cGMP, is typically radiolabeled (e.g., with ³H) or fluorescently labeled.

  • Assay Reaction: The assay is performed in a multi-well plate format. Each well contains a buffered solution with the PDE-5 enzyme, the cGMP substrate, and varying concentrations of the test compound (e.g., this compound) or a control (e.g., sildenafil or a vehicle control without an inhibitor).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by the addition of a quenching agent or by heat inactivation.

  • Separation and Detection: The product of the reaction (5'-GMP) is separated from the unreacted substrate (cGMP). In radioenzymatic assays, this can be achieved using chromatography or scintillation proximity assays. The amount of product formed is then quantified by measuring radioactivity or fluorescence.

  • Data Analysis: The percentage of PDE-5 inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The comparative analysis reveals that while this compound is a moderately potent natural PDE-5 inhibitor, compounds like the semi-synthetic derivatives of icariin have demonstrated potencies that rival that of the well-established synthetic drug, sildenafil. The canthin-6-one and flavonoid scaffolds both represent promising avenues for the development of novel PDE-5 inhibitors.

For researchers and drug development professionals, these findings underscore the value of natural product screening and subsequent medicinal chemistry efforts to optimize lead compounds. Future research should focus on:

  • Head-to-head in vivo studies: Comparing the efficacy and pharmacokinetic profiles of these natural inhibitors in animal models of erectile dysfunction.

  • Selectivity profiling: Comprehensive screening against other phosphodiesterase isoforms to assess the potential for off-target effects.

  • Mechanism of action studies: Elucidating any additional pharmacological actions beyond PDE-5 inhibition that may contribute to their therapeutic effects, as suggested for 9-hydroxycanthin-6-one.[11]

By continuing to explore the rich chemical diversity of the natural world, the scientific community can pave the way for the next generation of therapies for PDE-5-related conditions.

References

The Synergistic Potential of 10-Hydroxycanthin-6-one and its Analogs in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic therapeutic strategies has led to a significant focus on combination therapies. In this context, natural compounds that can enhance the efficacy of existing drugs are of particular interest. 10-Hydroxycanthin-6-one, a beta-carboline alkaloid, and its derivatives have emerged as promising candidates for such synergistic applications. This guide provides an objective comparison of the synergistic effects of canthin-6-one alkaloids with other compounds, supported by available experimental data, to inform further research and drug development.

Synergistic Anticancer Effects with Chemotherapeutic Agents

While direct studies on the synergistic effects of this compound are limited, research on the closely related analog, 9-methoxycanthin-6-one (9M), provides compelling evidence of its potential in combination cancer therapy. A study investigating the effects of 9M in combination with standard chemotherapeutic agents in SKOV-3 ovarian cancer cells demonstrated significant synergistic interactions.[1][2]

The synergistic, additive, or antagonistic effects of these combinations were quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[1] A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1]

Quantitative Analysis of Synergism

The following table summarizes the Combination Index (CI₅₀) values for 9-methoxycanthin-6-one (9M) in combination with various anticancer drugs when administered simultaneously (0/0 h) to SKOV-3 ovarian cancer cells.

Combination (Simultaneous Administration)Combination Index (CI₅₀)Interaction
9-methoxycanthin-6-one + Cisplatin0.88Synergism
9-methoxycanthin-6-one + Paclitaxel0.63Strong Synergism
9-methoxycanthin-6-one + DoxorubicinNot explicitly stated, but synergisticSynergism
9-methoxycanthin-6-one + GemcitabineNot explicitly stated, but synergisticSynergism

Data sourced from a study on SKOV-3 ovarian cancer cells.[1][2]

The study also explored different sequencing of drug administration. Notably, 9M showed good synergistic effects when added 4 hours after each of the other drugs, with the exception of Paclitaxel.[1][2] This suggests that the timing of administration can be a critical factor in optimizing the synergistic outcome.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Synergism

The synergistic effects of 9-methoxycanthin-6-one and chemotherapeutic agents were determined using the Sulforhodamine B (SRB) assay to measure cell viability.

  • Cell Culture: SKOV-3 ovarian cancer cells were cultured in appropriate media and conditions.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with:

    • 9-methoxycanthin-6-one alone.

    • Chemotherapeutic agents (Cisplatin, Paclitaxel, Doxorubicin, Gemcitabine) alone.

    • Combinations of 9-methoxycanthin-6-one and each chemotherapeutic agent, added simultaneously or sequentially (4-hour intervals).

  • Incubation: The treated cells were incubated for 72 hours.

  • Cell Fixation: Cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Measurement: The absorbance was measured at a specific wavelength to determine cell density.

  • Data Analysis: The results were analyzed using software like Compusyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1]

Proposed Mechanism of Synergistic Action

Natural products can enhance the efficacy of chemotherapeutic drugs through various mechanisms.[3][4][5] While the precise mechanism for canthin-6-ones is still under investigation, potential pathways include the modulation of signaling pathways involved in apoptosis and the reversal of multidrug resistance (MDR).[3][6][7] Many natural compounds have been shown to reverse MDR by inhibiting drug efflux pumps, such as P-glycoprotein, or by modulating signaling pathways that contribute to drug resistance.[3][6][7]

Proposed Synergistic Anticancer Mechanism cluster_0 Cancer Cell MDR Multidrug Resistance (e.g., P-gp efflux pumps) Chemo Chemotherapeutic Drug (e.g., Doxorubicin) MDR->Chemo Effluxes Drug Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Induces Proliferation Cell Proliferation & Survival Chemo->Proliferation Inhibits Canthinone This compound (or analog) Canthinone->MDR Inhibits Canthinone->Apoptosis Potentiates

Caption: Proposed mechanism of synergistic anticancer effect.

Potential Synergistic Anti-inflammatory and Antimicrobial Effects

Canthin-6-one alkaloids, including 9-hydroxycanthin-6-one, have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and nitric oxide.[8][9][10][11][12] This suggests a potential for synergistic effects when combined with other anti-inflammatory drugs, possibly allowing for lower doses and reduced side effects. However, specific studies quantifying this synergism are needed.

In the realm of antimicrobial activity, the combination of natural products with conventional antibiotics is a promising strategy to combat drug-resistant microorganisms.[13][14][15] While some canthin-6-ones have shown antibacterial activity, dedicated studies on their synergistic effects with antibiotics are yet to be extensively reported.

Experimental Workflow for Assessing Antimicrobial Synergy

A common method to assess antimicrobial synergy is the checkerboard assay.

start Start prepare_bacteria Prepare standardized bacterial inoculum start->prepare_bacteria prepare_plates Prepare 96-well plates with serial dilutions of Compound A (e.g., this compound) and Compound B (e.g., Antibiotic) prepare_bacteria->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate plates (e.g., 24h at 37°C) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) of each compound alone and in combination incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret FICI: ≤ 0.5: Synergy >0.5 to 4: Additive/Indifferent > 4: Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for antimicrobial synergy testing.

Conclusion and Future Directions

The available evidence, particularly from studies on 9-methoxycanthin-6-one, strongly suggests that canthin-6-one alkaloids like this compound are promising candidates for use in combination therapies, especially in oncology. The synergistic effects with conventional chemotherapeutic agents could lead to more effective treatment regimens with potentially lower toxicity.

Future research should focus on:

  • Directly investigating the synergistic effects of this compound with a broader range of anticancer drugs across various cancer cell lines.

  • Elucidating the precise molecular mechanisms underlying these synergistic interactions.

  • Exploring the potential for synergistic anti-inflammatory and antimicrobial applications through dedicated in vitro and in vivo studies.

Such research will be crucial in translating the therapeutic potential of this compound and its analogs into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-Hydroxycanthin-6-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 10-Hydroxycanthin-6-one, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper personal protective equipment (PPE) protocols, including safety goggles with side-shields, protective gloves, and impervious clothing, is mandatory when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1]

Quantitative Hazard Classification

For clarity, the key hazard information for this compound is summarized in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Detailed Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound and associated contaminated materials. This procedure is designed to prevent environmental release and ensure the safety of laboratory personnel.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, compatible hazardous waste container (clearly labeled)

  • Hazardous waste tags or labels as per institutional and local regulations

  • Sealable plastic bags for solid waste

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., gloves, weighing paper, pipette tips).

    • Segregate this compound waste from other laboratory waste to prevent accidental mixing with incompatible materials.

  • Containment of Solid Waste:

    • Pure Compound: Unused or expired this compound solid should be disposed of in its original container if possible, or in a clearly labeled, sealed, and compatible container.

    • Contaminated Solids: Heavily contaminated solid waste, such as paper towels or gloves, should be double-bagged in sturdy, clear plastic bags and sealed.[2]

  • Containment of Liquid Waste:

    • Solutions containing this compound must not be discharged down the drain[2].

    • Collect all liquid waste in a designated, leak-proof, and compatible hazardous waste container. The container must be kept tightly capped when not in use.[2][3]

  • Labeling of Waste Containers:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Include any other components of a mixture and their estimated concentrations.

    • Attach any additional required institutional or regulatory waste tags.

  • Storage Prior to Disposal:

    • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure that the storage area has secondary containment to prevent spills.

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company[1].

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing and air-drying in a ventilated area, any hazard labels on the container should be defaced or removed before recycling or disposal as regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Containment cluster_2 Final Disposal Steps A This compound Waste Generated B Solid or Liquid? A->B C Pure Compound or Contaminated Labware B->C Solid D Solutions Containing This compound B->D Liquid E Place in Labeled, Sealed Container C->E G Double-Bag Contaminated Solid Waste C->G F Collect in Labeled, Leak-Proof Container D->F H Store in Designated Secondary Containment Area E->H F->H G->H I Contact EHS for Hazardous Waste Pickup H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 10-Hydroxycanthin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Hydroxycanthin-6-one. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Protection Type Required PPE Specifications and Rationale
Eye/Face Protection Safety goggles with side-shieldsTo prevent eye contact with the chemical, which could cause irritation or absorption[1].
Skin Protection Protective gloves (e.g., Nitrile)To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling[1].
Impervious lab coat or clothingTo protect skin and personal clothing from contamination[1].
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid inhalation of dust particles[1]. The specific type of respirator should be determined by a workplace safety professional based on the concentration and quantity of the substance being handled.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

  • Avoid all direct contact with the substance. Do not touch the chemical with bare hands.

  • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[1].

  • Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled or stored[1].

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Recommended storage temperature for the powder is -20°C[1].

  • If in solvent, store at -80°C[1].

  • Keep away from direct sunlight and sources of ignition[1].

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops or persists[1].
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional[1].

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm.

  • Chemical Waste: Dispose of the chemical and any solutions containing it as hazardous waste. This should be done through an approved waste disposal plant[1]. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.

  • Environmental Precautions: Prevent the chemical from entering drains, water courses, or the soil[1]. In case of a spill, collect the spillage and dispose of it as hazardous waste[1].

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Prepare Solution C->D E Store Compound at Correct Temperature (-20°C or -80°C) D->E Emergency Emergency? (Spill or Exposure) D->Emergency F Wash Hands and Exposed Skin E->F G Dispose of Chemical Waste (Approved Waste Plant) F->G H Dispose of Contaminated PPE G->H I Seek Medical Attention Emergency->I Follow First Aid Protocols

Caption: A workflow diagram outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxycanthin-6-one
Reactant of Route 2
10-Hydroxycanthin-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.